molecular formula C10H12ClN5O2 B7947275 N-(2-chloro-9H-purin-6-yl)valine

N-(2-chloro-9H-purin-6-yl)valine

Cat. No.: B7947275
M. Wt: 269.69 g/mol
InChI Key: JPCCXWFATFUDNB-UHFFFAOYSA-N
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Description

N-(2-chloro-9H-purin-6-yl)valine is a synthetically modified purine derivative where a valine amino acid residue is conjugated to the C6 position of a 2-chloropurine scaffold . This specific molecular architecture is designed to mimic aspects of natural purine nucleobases and their metabolites, making it a compound of significant interest in medicinal chemistry and biochemical research. The chlorine atom at the C2 position of the purine ring is an electron-withdrawing group that influences the electronic properties of the molecule and can enhance its stability against enzymatic degradation . Furthermore, the chiral valine moiety introduces both steric and specific binding characteristics that are crucial for interactions with biological targets . Researchers utilize this compound and its analogs primarily in the search for novel therapeutic agents. Its core research value lies in two key areas: antimycobacterial and anticancer activity. Compounds within this class have demonstrated moderate activity against the laboratory Mycobacterium tuberculosis H37Rv strain . Additionally, purine conjugates sharing structural similarities have been investigated for their cytotoxic effects on various human tumor cell lines, functioning as inhibitors of DNA biosynthesis . The mechanism of action for such C6-substituted purines is multifaceted. They are known to act as potent inhibitors of enzymes critical for cell metabolism, such as DNA topoisomerase II, thereby disrupting DNA replication and transcription in rapidly dividing cells . The valine side chain, a branched aliphatic amino acid, is incorporated to optimize the molecule's interaction with enzymatic pockets and can influence its pharmacokinetic properties . Nuclear Magnetic Resonance (NMR) spectroscopy studies on closely related 2-chloro-9H-purin-6-yl nucleosides reveal that these molecules can exhibit complex behavior in solution, including the presence of multiple forms due to hindered rotation around the C6-N6 bond, which can be stabilized by intramolecular hydrogen bonding . This structural insight is vital for researchers understanding the compound's behavior and interaction with biological systems. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[(2-chloro-7H-purin-6-yl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN5O2/c1-4(2)5(9(17)18)14-8-6-7(13-3-12-6)15-10(11)16-8/h3-5H,1-2H3,(H,17,18)(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPCCXWFATFUDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC1=NC(=NC2=C1NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-(2-chloro-9H-purin-6-yl)valine vs. endogenous cytokinins

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: Endogenous Cytokinins vs. 2-Chloro-N⁶-Substituted Purine Derivatives as Modulators of Cytokinin Signaling

Executive Summary

Cytokinin signaling, a cornerstone of plant development, is mediated by a family of endogenous N⁶-substituted adenine derivatives. The precise regulation of these signaling pathways is critical for processes ranging from cell division to senescence. This guide provides a detailed technical comparison between these natural hormones and a potent class of synthetic modulators: the 2-chloro-N⁶-substituted purine derivatives. While specific data on N-(2-chloro-9H-purin-6-yl)valine is not extensively available in public-domain literature, we will explore the well-documented properties of this broader chemical class, exemplified by compounds such as 2-chloro-N⁶-(α-methylbenzyl)adenine. We will dissect their comparative mechanisms of action, functional outcomes in biological assays, and provide robust protocols for their evaluation. This document is intended for researchers and professionals in plant science and drug development seeking to understand and leverage the nuances of cytokinin signaling modulation.

The Canonical Pathway: Endogenous Cytokinin Signaling

Endogenous cytokinins are a class of phytohormones primarily defined by their ability to promote cell division (cytokinesis) in concert with auxin. The most biologically active forms, such as trans-zeatin (tZ) and isopentenyladenine (iP), are N⁶-substituted adenine derivatives. Their signaling cascade is a well-elucidated multi-step phosphorelay system, analogous to bacterial two-component systems.

1.1 Key Components of the Pathway:

  • Perception: Cytokinins are perceived by membrane-bound histidine kinase receptors (AHKs) in the endoplasmic reticulum. In the model plant Arabidopsis thaliana, the primary receptors are AHK2, AHK3, and CRE1/AHK4.

  • Signal Transduction: Upon cytokinin binding, the receptor autophosphorylates a conserved histidine residue. This phosphate group is then transferred to a conserved aspartate residue on the receptor's receiver domain.

  • Phosphorelay: Histidine phosphotransfer proteins (AHPs) shuttle the phosphate group from the receptor to the nucleus.

  • Transcriptional Activation: In the nucleus, AHPs phosphorylate response regulators (ARRs). Type-B ARRs are transcription factors that, upon activation, bind to the promoters of cytokinin-responsive genes and induce their transcription.

  • Negative Feedback: Among the induced genes are Type-A ARRs, which act as negative regulators of the pathway, creating a feedback loop to attenuate the signal.

Cytokinin Signaling Pathway cluster_membrane Endoplasmic Reticulum cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CK Cytokinin (CK) AHK AHK Receptor (Histidine Kinase) CK->AHK Binding AHP AHP (Phosphotransfer) AHK->AHP P relay ARRB Type-B ARR (Transcription Factor) AHP->ARRB P relay DNA Promoter ARRB->DNA Binds & Activates ARRA Type-A ARR (Negative Regulator) ARRA->AHK Inhibits DNA->ARRA Induces Transcription Gene Cytokinin-Responsive Genes DNA->Gene Induces Transcription

Caption: Canonical Cytokinin Two-Component Signaling Pathway.

Synthetic Modulators: 2-Chloro-N⁶-Substituted Purines

The purine scaffold of endogenous cytokinins is a prime target for chemical modification to create synthetic analogs with altered properties, such as enhanced stability, receptor specificity, or antagonistic activity. The introduction of a chlorine atom at the C2 position of the purine ring, combined with various N⁶-side chains, has yielded a class of compounds with particularly interesting and diverse biological activities.

2.1 Rationale for Synthesis:

  • Modulating Receptor Affinity: The C2 position is situated within the cytokinin binding pocket of the AHK receptors. Substitution at this position can significantly alter the ligand's interaction with key amino acid residues, thereby changing its binding affinity and receptor preference.

  • Blocking Metabolism: Modifications to the purine ring can reduce susceptibility to degradation by cytokinin oxidase/dehydrogenase (CKX), the primary enzyme responsible for cytokinin inactivation, potentially prolonging the compound's biological activity.

  • Exploring Structure-Activity Relationships (SAR): Synthesizing a library of derivatives allows for the systematic exploration of how different chemical groups affect biological function, leading to the discovery of highly potent agonists or specific antagonists.

A notable example from this class is 2-chloro-N⁶-(α-methylbenzyl)adenine, which has been synthesized in both its R and S chiral forms, revealing that stereochemistry at the N⁶-side chain is a critical determinant of receptor-specific activity.

Comparative Mechanistic Analysis: Receptor Interaction

The fundamental difference between endogenous cytokinins and synthetic modulators lies in their interaction with the AHK receptors. While natural cytokinins like trans-zeatin typically bind with high affinity to all three receptor isoforms in Arabidopsis, synthetic derivatives can exhibit profound receptor specificity.

3.1 Receptor Binding Specificity:

Studies on chiral 2-chloro-N⁶-(α-methylbenzyl)adenine have shown that the S-enantiomers preferentially activate the AHK3 receptor, with little to no activation of AHK2 or CRE1/AHK4. This contrasts sharply with endogenous cytokinins, which are generally considered less selective. This specificity provides a powerful chemical tool to dissect the distinct roles of each receptor in plant development; for instance, AHK3 is known to play a predominant role in shoot development.

3.2 Agonist vs. Antagonist Activity:

Further chemical modifications can convert a cytokinin agonist into an antagonist. While an agonist binds to and activates the receptor, an antagonist binds but fails to induce the conformational change necessary for autophosphorylation, thereby blocking the receptor from being activated by endogenous cytokinins. The discovery of receptor-specific antagonists within this chemical class is a significant advancement for cytokinin research.

Table 1: Comparative Receptor Binding Affinity and Activity Profile

Compound Type Target Receptor(s) Typical Kd (nM) Activity Profile Reference
trans-Zeatin Endogenous AHK2, AHK3, CRE1/AHK4 1-5 Potent Agonist
Isopentenyladenine (iP) Endogenous AHK2, AHK3, CRE1/AHK4 5-20 Potent Agonist
2-chloro-N⁶-((S)-α-methylbenzyl)adenine Synthetic AHK3 (selective) Not specified, active at 1µM Selective Agonist

| Other N⁶-benzyladenine derivatives | Synthetic | AHK2, AHK3, CRE1/AHK4 | Variable | Agonist or Antagonist | |

Receptor_Interaction cluster_ligands Ligands cluster_receptors Cytokinin Receptors tZ trans-Zeatin (Endogenous) AHK2 AHK2 tZ->AHK2 Binds & Activates (Broad Spectrum) AHK3 AHK3 tZ->AHK3 Binds & Activates (Broad Spectrum) AHK4 CRE1/AHK4 tZ->AHK4 Binds & Activates (Broad Spectrum) Synth 2-Cl-N6-Substituted Purine (Synthetic) Synth->AHK2 Low Affinity Synth->AHK3 Binds & Modulates (Selective) Synth->AHK4 Low Affinity

Caption: Ligand-Receptor Specificity Comparison.

Experimental Protocols for Comparative Analysis

Evaluating the activity of novel synthetic compounds requires robust and standardized bioassays and binding assays. The following protocols provide a framework for the direct comparison of endogenous cytokinins and their synthetic analogs.

4.1 Protocol: Competitive Radioligand Binding Assay

This protocol determines the binding affinity of a test compound by measuring its ability to compete with a radiolabeled cytokinin for binding to receptors. This assay is typically performed using membrane fractions from E. coli engineered to express a single Arabidopsis AHK receptor.

Methodology:

  • Receptor Preparation: Culture E. coli cells expressing the target AHK receptor (e.g., AHK3). Induce protein expression, harvest the cells, and prepare membrane fractions or spheroplasts containing the receptor.

  • Assay Setup: In a 96-well filter plate, combine the receptor-containing membrane preparation with a constant concentration of a radiolabeled cytokinin (e.g., [³H]trans-zeatin, ~2-5 nM).

  • Competition: Add the unlabeled test compound (e.g., 2-chloro-N⁶-substituted purine) or an endogenous cytokinin standard (trans-zeatin) across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at a low temperature (e.g., 0-4 °C) for a defined period (e.g., 30-60 minutes) to reach binding equilibrium.

  • Separation: Separate the bound from the free radioligand by vacuum filtration. The filter membrane traps the receptor-ligand complexes.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Add scintillation cocktail to the wells and quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that displaces 50% of the radioligand). The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep Prepare Receptor (Membrane Fraction) start->prep setup Mix Receptor, [3H]tZ, and Competitor Ligand prep->setup incubate Incubate at 4°C setup->incubate filter Vacuum Filtration (Separate Bound/Free) incubate->filter wash Wash Filters filter->wash quantify Scintillation Counting wash->quantify analyze Calculate IC50 / Ki quantify->analyze end End analyze->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

4.2 Protocol: Arabidopsis Callus Growth Bioassay

This classic bioassay measures the ability of a compound to stimulate cell division and growth in undifferentiated plant tissue (callus), a hallmark of cytokinin activity.

Methodology:

  • Callus Initiation: Culture Arabidopsis root explants on a Callus Induction Medium (CIM) containing a high concentration of auxin (e.g., 2,4-D) and a low concentration of a cytokinin (e.g., kinetin) to generate undifferentiated callus.

  • Assay Medium Preparation: Prepare a basal Murashige and Skoog (MS) medium supplemented with a moderate level of auxin (e.g., NAA). Aliquot the medium into petri dishes and add the test compounds (endogenous cytokinins or synthetic analogs) at various concentrations (e.g., 0.01 to 1000 nM). Include a negative control with no added cytokinin.

  • Callus Transfer: Transfer small, uniform pieces of established callus (approx. 20-30 mg fresh weight) onto the prepared assay plates.

  • Incubation: Culture the plates in the dark at a constant temperature (e.g., 22-24 °C) for 3-4 weeks.

  • Data Collection: After the incubation period, determine the fresh weight of each callus piece.

  • Data Analysis: For each compound concentration, calculate the average increase in fresh weight. Plot the mean fresh weight against the compound concentration to generate a dose-response curve. This can be used to determine the EC₅₀ value (the concentration that elicits a half-maximal growth response).

Conclusion and Future Directions

The comparison between endogenous cytokinins and synthetic 2-chloro-N⁶-substituted purine derivatives highlights a classic paradigm in pharmacology: the progression from a broadly acting natural hormone to highly specific synthetic modulators. While endogenous cytokinins like trans-zeatin are vital, pleiotropic regulators, the synthetic derivatives offer unparalleled specificity. The ability to selectively activate or inhibit a single receptor isoform, such as AHK3, provides researchers with sophisticated chemical probes to untangle the complex web of cytokinin signaling. Future research will likely focus on developing even more potent and specific antagonists and leveraging these compounds in agricultural applications to precisely manipulate plant growth, enhance stress tolerance, or improve crop yields.

References

  • Title: cytokinin signaling pathway Source: Molecular Biology URL
  • Title: Cytokinin Source: Wikipedia URL: [Link]

  • Title: Cytokinin signaling in plant development Source: Company of Biologists Journals URL: [Link]

  • Title: Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) Source: ACS Publications URL: [Link]

  • Title: Cytokinin signaling in plant development Source: PubMed URL: [Link]

  • Title: Cytokinin Signaling Source: The Kieber Lab at UNC URL: [Link]

  • Title: Quantification of Cytokinins Using High-Resolution Accurate-Mass Orbitrap Mass Spectrometry and Parallel Reaction Monitoring (PRM) Source: PubMed URL: [Link]

  • Title: Cytokinin Analysis: Sample Preparation and Quantification Source: Bio-protocol URL: [Link]

  • Title: Naturally Occurring and Artificial N9-Cytokinin Conjugates: From Synthesis to Biological Activity and Back Source: PMC URL: [Link]

  • Title: Natural and synthetic cytokinins and their applications in biotechnology, agrochemistry and medicine Source: INIS-IAEA URL: [Link]

  • Title: Structure, Functions and Uses of Cytokinins Source: BYJU'S URL: [Link]

  • Title: Cytokinins- Discovery, Biosynthesis and Physiological Role Source: Online Biology Notes URL: [Link]

  • Title: Plant membrane assays with cytokinin receptors underpin the unique role of free cytokinin bases as biologically active ligands Source: PMC URL: [Link]

  • Title: Natural and synthetic cytokinins and their applications in biotechnology, agrochemistry and medicine Source: CoLab URL: [Link]

  • Title: Cytokinins: Structure and Biosynthesis | Plant Hormones Source: Biology Discussion URL: [Link]

  • Title: 39.5.2: Cytokinins Source: Biology LibreTexts URL: [Link]

  • Title: Structures of kinetin and basic natural cytokinins Source: ResearchGate URL: [Link]

  • Title: Biochemical characteristics and ligand-binding properties of Arabidopsis cytokinin receptor AHK3 compared to CRE1/AHK4 as revealed by a direct binding assay Source: Journal of Experimental Botany | Oxford Academic URL: [Link]

  • Title: ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview Source: YouTube URL: [Link]

  • Title: Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia Source: PMC URL: [Link]

  • Title: Preliminary Study on the Mechanisms of Cytokinin and Its Receptor Binding Diversity Source: bioRxiv URL: [Link]

  • Title: Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis Source: PMC URL: [Link]

  • Title: Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine Source: PubMed URL: [Link]

  • Title: Cytokinin Activity of N 6-benzyladenine Derivatives Assayed by Interaction With the Receptors in Planta, in Vitro, and in Silico Source: PubMed URL: [Link]

  • Title: N9-Substituted N⁶-[(3-methylbut-2-en-1-yl)amino]purine derivatives and their biological activity in selected cytokinin bioassays Source: PubMed URL: [Link]

  • Title: In Planta, In Vitro and In Silico Studies of Chiral N6-Benzyladenine Derivatives: Discovery of Receptor-Specific S-Enantiomers with Cytokinin or Anticytokinin Activities Source: NIH URL: [Link]

  • Title: Synthesis and activity of 6-substituted purine linker amino acid immunostimulants Source: PubMed URL: [Link]

  • Title: Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells Source: PMC - NIH URL: [Link]

The 2-Chloropurine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Power of the Purine Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in the structures of successful drugs across diverse therapeutic areas. These are termed "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. Among these, the purine ring system stands out as preeminent. As the core of the nucleobases adenine and guanine, purines are fundamental to the machinery of life, forming the language of the genetic code and the energy currency of the cell in adenosine triphosphate (ATP).

This ubiquity makes the purine scaffold an ideal starting point for drug design. By mimicking endogenous ligands, purine-based compounds can effectively compete for binding sites on a vast array of enzymes, particularly the protein kinase family. However, the journey from a simple purine to a potent and selective drug candidate is one of precise chemical navigation. This guide focuses on a critical waypoint in that journey: the 2-chloropurine scaffold . Its true value lies not in its intrinsic biological activity, but in its exceptional synthetic versatility. The chlorine atom at the C2 position acts as a master key, a reactive handle that unlocks a world of chemical diversity, enabling chemists to systematically tailor molecules to achieve desired potency, selectivity, and pharmacokinetic properties. This document provides a technical exploration of the 2-chloropurine scaffold, detailing its synthetic utility, practical workflows, and its profound impact on the development of targeted therapeutics.

Part 1: The Synthetic Versatility of the 2-Chloropurine Scaffold

The strategic importance of the 2-chloropurine scaffold is rooted in the reactivity of its C2-chloro substituent. The electron-withdrawing nature of the purine ring's nitrogen atoms renders the C2 position electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). This predictable reactivity allows for the facile and often high-yielding introduction of a wide array of functional groups, which is a cornerstone of library synthesis and lead optimization campaigns in drug discovery.

Key Chemical Transformations

The C2-Cl bond can be readily displaced by a variety of nucleophiles, primarily those based on nitrogen, oxygen, and sulfur. Furthermore, it serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions to form stable carbon-carbon bonds.

  • C-N Bond Formation (Amination): The reaction with primary and secondary amines is one of the most common and fruitful modifications of the 2-chloropurine core. This allows for the introduction of diverse side chains that can probe the deep grooves of an active site, form critical hydrogen bonds, and modulate physicochemical properties like solubility and cell permeability. These reactions are typically carried out in a polar aprotic solvent such as DMF or NMP, often in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the HCl byproduct.

  • C-O Bond Formation (Alkoxylation/Aryloxylation): The displacement of the chloride with alcohols or phenols introduces ethers. This is often achieved under basic conditions (e.g., using sodium hydride to deprotonate the alcohol) to form the more potent alkoxide nucleophile. These ether linkages can act as hydrogen bond acceptors and can position larger aromatic groups to interact with hydrophobic pockets within a target protein.

  • C-S Bond Formation (Thiolation): Thiols react readily with 2-chloropurine, typically in the presence of a base, to form thioethers. The resulting sulfur linkage can alter the electronic profile and metabolic stability of the molecule compared to its oxygen or nitrogen counterparts.

  • C-C Bond Formation (Cross-Coupling): The advent of palladium-catalyzed cross-coupling has revolutionized purine chemistry. The 2-chloropurine scaffold is a competent partner in reactions such as:

    • Suzuki Coupling: Reacts with boronic acids or esters to introduce alkyl, vinyl, or aryl groups.

    • Sonogashira Coupling: Reacts with terminal alkynes to install alkynyl moieties, which can serve as rigid linkers or probes.

    • Buchwald-Hartwig Amination: A powerful alternative for C-N bond formation, often succeeding where traditional SNAr conditions fail, especially with less nucleophilic amines.

The diagram below illustrates the central role of 2-chloropurine as a divergent intermediate for generating chemical diversity.

G cluster_reagents Reagents / Conditions cluster_core Core Scaffold cluster_products 2-Substituted Purine Derivatives R2NH R₂NH, Base (e.g., DIPEA) amino 2-Amino-purine R2NH->amino ROH ROH, Base (e.g., NaH) alkoxy 2-Alkoxy-purine ROH->alkoxy RSH RSH, Base thio 2-Thio-purine RSH->thio RCCB R-B(OH)₂, Pd Catalyst, Base (Suzuki Coupling) aryl 2-Aryl-purine RCCB->aryl core 2-Chloropurine core->R2NH core->ROH core->RSH core->RCCB

Caption: Synthetic versatility of the 2-chloropurine scaffold.

Part 2: A Validated Workflow for Synthesis and Characterization

Translating chemical possibility into a purified, well-characterized compound requires a robust and systematic workflow. The following section outlines a field-proven, self-validating protocol for the synthesis of a 2-amino-purine derivative, a common step in many drug discovery programs.

Experimental Protocol: Synthesis of a Representative 2-(Cyclopropylamino)-9-isopropyl-9H-purine

This protocol describes a typical SNAr reaction. The choice of a secondary amine (cyclopropylamine) and an N9-alkylated purine (9-isopropyl) is representative of scaffolds used in kinase inhibitor development.

Materials & Reagents:

  • 2-Chloro-9-isopropyl-9H-purine (1.0 eq)

  • Cyclopropylamine (1.5 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • n-Butanol (or DMF, NMP) as solvent

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 2-chloro-9-isopropyl-9H-purine. Dissolve it in n-butanol (approx. 0.2 M concentration).

  • Addition of Reagents: Add cyclopropylamine followed by DIPEA to the stirring solution at room temperature.

    • Causality Note: DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the HCl generated during the reaction without competing with the cyclopropylamine nucleophile, thus preventing side-product formation and maximizing yield. n-Butanol is a high-boiling polar solvent suitable for heating reactions to drive them to completion.

  • Reaction Progression: Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every 1-2 hours. A typical mobile phase for TLC would be 5-10% methanol in dichloromethane. The disappearance of the starting material (2-chloropurine) and the appearance of a new, typically more polar, product spot indicates progression.

    • Self-Validation: LC-MS is a critical self-validating step. It confirms the consumption of starting material and provides the mass of the new peak, which must correspond to the theoretical mass of the desired product. This real-time check prevents premature or unnecessarily long reaction times.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any acidic impurities and excess HCl) and then with brine (to remove residual water).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate again to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or methanol in dichloromethane) to isolate the pure product.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity is typically assessed by HPLC or LC-MS (>95% is standard for biological testing).

The following diagram outlines this standard laboratory workflow.

G setup 1. Reaction Setup (Reactants + Solvent) reagents 2. Add Reagents (Amine + Base) setup->reagents heat 3. Heat Reaction (e.g., 90 °C) reagents->heat monitor 4. Monitor Progress (TLC / LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->heat No workup 5. Aqueous Workup (Extraction & Washing) complete->workup Yes purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) & Purity Check purify->characterize

Caption: Standard workflow for synthesis, purification, and analysis.

Part 3: The Therapeutic Landscape of 2-Chloropurine Derivatives

The synthetic accessibility of 2-substituted purines has led to their exploration against a multitude of biological targets. The most profound impact has been in the field of oncology, specifically in the development of protein kinase inhibitors.

Dominance as Kinase Inhibitors

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes by phosphorylating proteins. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets. Kinases use ATP as a phosphate donor, and the adenine portion of ATP binds in a well-defined "hinge region" of the enzyme's active site.

The 2-substituted purine scaffold is an excellent ATP mimetic. The purine core itself mimics adenine, while the substituent at the C2 position can be tailored to occupy adjacent hydrophobic pockets, conferring both potency and selectivity for a specific kinase over others.

A prominent example is Roscovitine (Seliciclib) , a 2,6,9-trisubstituted purine that was one of the first selective inhibitors of cyclin-dependent kinases (CDKs) to enter clinical trials. Its development showcased the power of modifying the purine core to achieve a desired biological profile.

The diagram below provides a simplified model of how a 2-substituted purine inhibitor functions by competing with ATP for the kinase active site.

G cluster_kinase Kinase Enzyme atp_site ATP Binding Site block Signaling Blocked atp ATP atp->atp_site COMPETITION inhibitor 2-Substituted Purine Inhibitor inhibitor->atp_site COMPETITION

Caption: Competitive inhibition of a kinase by a 2-substituted purine.
Structure-Activity Relationship (SAR) Data

Lead optimization heavily relies on understanding how small changes in a molecule's structure affect its biological activity. The table below presents representative SAR data for a series of 2-substituted purine analogs targeting a hypothetical kinase, illustrating how modifications at the C2 position, enabled by the 2-chloropurine intermediate, can dramatically influence potency.

Compound IDR-Group at C2 PositionIC₅₀ (nM)
1-Cl (Starting Material)>10,000
2a-NH(methyl)850
2b-NH(cyclopropyl)125
2c-NH(phenyl)45
2d-NH(4-fluorophenyl)15
2e-O(phenyl)210

Data is hypothetical for illustrative purposes but reflects common SAR trends.

This data clearly shows that replacing the C2-chloro group with an amino substituent (2a-2d) is beneficial. Furthermore, increasing the size and complexity of the amine substituent from methyl to cyclopropyl and then to phenyl progressively improves potency. The addition of a fluorine atom to the phenyl ring (2d) provides a further boost, likely due to favorable electronic interactions or improved binding orientation within the active site. The phenyl ether (2e) is less potent than the corresponding aniline (2c), highlighting the critical role of the C2-NH group, which often acts as a hydrogen bond donor to the kinase hinge region.

Beyond Kinases

While kinase inhibition is the most prominent application, 2-chloropurine derivatives have shown promise in other areas:

  • Antiviral Agents: By mimicking guanine, certain 2-amino purine derivatives can interfere with viral polymerases.

  • CNS Agents: Derivatives have been developed as antagonists for adenosine receptors, with potential applications in neurodegenerative diseases like Parkinson's.

  • Anti-inflammatory Agents: Some compounds have shown activity as inhibitors of enzymes like phosphodiesterases (PDEs).

Conclusion

The 2-chloropurine scaffold is far more than a simple chemical building block; it is a strategic linchpin in the design and synthesis of targeted therapeutics. Its predictable reactivity and amenability to a vast range of chemical transformations provide an unparalleled platform for generating molecular diversity. This allows drug discovery teams to rapidly and systematically conduct structure-activity relationship studies, fine-tuning molecules to achieve the trifecta of potency, selectivity, and drug-like properties. From the clinic to the laboratory, the legacy of the 2-chloropurine scaffold is evident in the numerous kinase inhibitors and other drug candidates it has enabled. Its central role is secure, and it will undoubtedly continue to be a foundation for the discovery of new medicines for years to come.

References

This is a representative list based on the topics discussed. A full literature search would yield thousands of relevant primary articles.

  • Title: Purines as a Privileged Scaffold in Drug Discovery Source: MedChemComm, 2011, 2, 809-825 URL:https://pubs.rsc.org/en/content/articlelanding/2011/md/c1md00099j
  • Title: The Purine Scaffold: A Retrospective on Its Applications in Medicinal Chemistry Source: Future Medicinal Chemistry, 2017, 9(12), 1361-1384 URL:https://www.future-science.com/doi/10.4155/fmc-2017-0074
  • Title: A Practical Synthesis of Roscovitine and Related 2,6,9-Trisubstituted Purines Source: The Journal of Organic Chemistry, 2000, 65(17), 5327-5332 URL:https://pubs.acs.org/doi/abs/10.1021/jo000566m
  • Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formations Source: Chemical Reviews, 2011, 111(3), PR1-PR33 URL:https://pubs.acs.org/doi/10.1021/cr100274t
  • URL:https://www.

Methodological & Application

Synthesis protocol for N-(2-chloro-9H-purin-6-yl)valine from 2,6-dichloropurine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of N-(2-chloro-9H-purin-6-yl)-L-valine

Executive Summary

This application note details the regioselective synthesis of N-(2-chloro-9H-purin-6-yl)-L-valine from 2,6-dichloropurine . This compound serves as a critical scaffold in the development of cyclin-dependent kinase (CDK) inhibitors (e.g., Purvalanol analogs) and other nucleoside mimetics.

The protocol leverages the intrinsic electronic bias of the purine ring to achieve exclusive


 substitution at the C6 position, preserving the C2-chloride for subsequent functionalization.

Mechanistic Insight & Regiochemistry

The "Why" Behind the Protocol: The success of this synthesis relies on the differential electrophilicity of the C2 and C6 positions of the purine ring.

  • C6 Selectivity: The C6 position is significantly more reactive toward nucleophilic attack than C2. This is due to the stabilization of the anionic Meisenheimer intermediate by the adjacent nitrogen atoms (N7 and N9) in the imidazole ring. The negative charge can be effectively delocalized onto these nitrogens.

  • C2 Deactivation: While the C2 position is also electron-deficient, the intermediate formed upon attack at C2 is less stabilized compared to C6. Furthermore, the lone pair donation from the newly installed amino group at C6 (after the first substitution) deactivates the ring via resonance, making the C2-chloride resistant to substitution under mild conditions.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical intermediate stabilization.

SNAr_Mechanism cluster_stab Selectivity Driver SM 2,6-Dichloropurine TS Meisenheimer Complex (C6 Attack) SM->TS + Valine / Base (Attack at C6) Nu L-Valine (Nucleophile) Prod N-(2-chloro-9H-purin-6-yl)valine (C6 Substituted) TS->Prod - Cl⁻ (Aromatization) Note1 N7/N9 stabilize negative charge at C6 intermediate TS->Note1

Figure 1: Reaction pathway highlighting the regioselective


 mechanism at the C6 position.

Experimental Protocol

Materials & Reagents
ComponentFunctionCAS No.[1][2][3]Equiv.
2,6-Dichloropurine Starting Material5451-40-11.0
L-Valine Nucleophile72-18-41.1 - 1.2
Potassium Carbonate (

)
Base (HCl Scavenger)584-08-72.5
Ethanol / Water (1:1) Solvent System-[0.2 M]

Solvent Rationale: A mixture of Ethanol and Water (1:1 v/v) is chosen over pure organic solvents (like n-Butanol) to ensure the solubility of both the hydrophobic dichloropurine and the hydrophilic amino acid salt (valine).

Step-by-Step Methodology

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve L-Valine (1.2 equiv) and

    
      (2.5 equiv) in water (half the total solvent volume). Stir until clear.
    
  • Note: The base deprotonates the valine carboxylic acid and the ammonium group, generating the active free amine nucleophile.

  • Add 2,6-Dichloropurine (1.0 equiv) dissolved in Ethanol (half the total solvent volume).

  • Observation: The mixture may appear initially heterogeneous.

2. Reaction Phase:

  • Heat the mixture to reflux (approx. 85°C) .

  • Maintain reflux for 4–6 hours .

  • Monitoring: Monitor by TLC (System: DCM/MeOH 9:1 with 1% AcOH) or HPLC.

    • Target: Disappearance of 2,6-Dichloropurine (

      
      ).
      
    • Product: Appearance of a more polar spot (

      
      ).
      

3. Workup & Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove the Ethanol under reduced pressure (rotary evaporator).[4] The aqueous phase remains.

  • Critical Step (Precipitation): Slowly acidify the aqueous residue with 1M HCl to pH 3–4 .

    • Why? The product exists as a salt in the basic reaction mixture. Acidification to the isoelectric point/free acid form causes precipitation.

  • Cool the suspension in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Filter the white precipitate via vacuum filtration.

  • Wash the cake with cold water (

    
    ) to remove inorganic salts (
    
    
    
    ).

4. Purification:

  • The crude solid is typically

    
     pure.
    
  • If necessary, recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (

    
    , Water/MeOH gradient).
    

Workflow Diagram

Workflow Start Start: Dissolve L-Valine + K2CO3 in Water AddSM Add 2,6-Dichloropurine in Ethanol Start->AddSM React Reflux (85°C) 4-6 Hours AddSM->React Evap Evaporate Ethanol React->Evap Acidify Acidify Aqueous Phase to pH 3-4 (1M HCl) Evap->Acidify Filter Filter Precipitate (Wash with Cold Water) Acidify->Filter Dry Dry under Vacuum Target Product Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Characterization Data

The following data represents the expected analytical signature for N-(2-chloro-9H-purin-6-yl)-L-valine .

Table 1: Expected NMR & MS Parameters

TechniqueParameterAssignment / Value

H NMR

13.0 ppm (br s, 1H)
N9-H (Purine NH)
(DMSO-

)

8.20 ppm (s, 1H)
H8 (Purine CH)

8.10 ppm (d, 1H)
NH (Valine amide, exchangeable)

4.60 ppm (t, 1H)

-CH (Valine)

2.25 ppm (m, 1H)

-CH (Valine isopropyl)

0.95 ppm (d, 6H)

-CH

(Valine methyls)
MS (ESI)

270.07 (Calc.[5] for

)

268.06
Melting Point Range>200°C (Decomposition)

Troubleshooting & Critical Control Points

  • Issue: Low Yield / No Precipitate.

    • Cause: pH not optimized. The product is amphoteric (amine + carboxylic acid).

    • Solution: Ensure pH is strictly between 3 and 4. If pH is too low (<2), the purine N7/N9 or amine may protonate, keeping it soluble. If too high (>5), the carboxylic acid remains deprotonated.

  • Issue: Disubstitution (Reaction at C2).

    • Cause: Temperature too high or reaction time too long.

    • Solution: Strictly control temperature at 85°C. Do not use high-boiling solvents (e.g., DMSO) unless necessary. C2 substitution typically requires temperatures >120°C or stronger activation.

  • Issue: Hydrolysis (Formation of 6-OH purine).

    • Cause: Strong base concentration or prolonged heating in water.

    • Solution: Use

      
       rather than 
      
      
      
      . Ensure Ethanol is present to solubilize the organic reactant, reducing the time required for reaction.

References

  • Legraverend, M., et al. (2000). "Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors." Bioorganic & Medicinal Chemistry, 8(8), 2007-2012.

  • Chang, Y. T., et al. (1999). "Synthesis and biological evaluation of myoseverin derivatives: Microtubule assembly inhibitors." Journal of Medicinal Chemistry, 42, 2427. (Demonstrates general C6-amino acid coupling on purines).
  • BenchChem. (2025).[4][6] "Application Notes and Protocols: Synthesis of Purine Analogs from 2,5-Dichloro-4,6-pyrimidinediamine." (General protocols for purine functionalization).

  • Zhu, G., et al. (2021). "Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents." Chemistry of Heterocyclic Compounds. (Describes aqueous carbonate reflux method).

Sources

Nucleophilic aromatic substitution conditions for 6-chloropurine valine reaction

Application Note: Optimized Conditions for N6-Valinylpurine Synthesis

Executive Summary

The functionalization of the purine scaffold at the C6 position via Nucleophilic Aromatic Substitution (

6-chloropurineL-Valine

Unlike simple primary amines, L-Valine presents specific challenges due to its zwitterionic nature, the steric bulk of the isopropyl side chain, and the competing solubility profiles of the reactants. This application note provides an optimized, scalable protocol that minimizes the common side-reaction of hydrolysis to hypoxanthine.

Mechanistic Principles & Reaction Design

The Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (

  • Nucleophilic Attack: The amino group of valine attacks the C6 carbon.

  • Meisenheimer Complex: Formation of a resonance-stabilized anionic intermediate (negative charge delocalized onto N1/N3).

  • Aromatization: Loss of the chloride leaving group restores aromaticity.

Critical Insight: 6-Chloropurine exists in tautomeric equilibrium (N7-H vs. N9-H). The N9-H tautomer is generally more stable, but the anion formed by deprotonation is the active species in basic media.

Pathway Visualization

SnAr_MechanismReactantsReactants6-Cl-Purine + L-ValineBase_ActivationBase ActivationDeprotonation of Valine-NH3+Reactants->Base_Activation  + Base (2.2 eq)  TSTransition State(Meisenheimer Complex)Base_Activation->TS  Nucleophilic Attack  EliminationEliminationLoss of Cl-TS->Elimination  Re-aromatization  ProductProductN6-(1-carboxy-2-methylpropyl)purineElimination->Product

Figure 1: Mechanistic pathway for the

Critical Parameter Optimization

Successful conversion requires balancing solubility and reactivity. 6-Chloropurine is sparingly soluble in water but soluble in alcohols/DMSO. Valine is water-soluble but insoluble in most organics.

Table 1: Solvent & Base Screening Matrix
Solvent SystemBaseTemp (°C)YieldApplication Notes
Water : Ethanol (1:1)

90 (Reflux)High (85%) Recommended. Best solubility balance. Green profile.
n-Butanol DIPEA110Med (60%)Valine solubility is poor; requires vigorous stirring. Good for esters.
DMF

100High (80%)High boiling point makes workup (removal of DMF) difficult.
Water NaOH100Low (<40%)Avoid. Strong aqueous base promotes hydrolysis to Hypoxanthine.

Experimental Protocols

Protocol A: Standard Thermal Synthesis (Water/Ethanol)

Recommended for gram-scale synthesis of the free acid conjugate.

Reagents:

  • 6-Chloropurine (1.0 eq)

  • L-Valine (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.2 eq)
    
  • Solvent: Water / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve L-Valine (1.2 eq) and

    
     (2.2 eq) in Water. Stir until clear (approx. 10 min).
    
    • Note: 2.2 equivalents of base are required: 1 eq to neutralize the carboxylic acid of Valine, 1 eq to scavenge the HCl produced during substitution, and 0.2 eq excess.

  • Addition: Add Ethanol to the aqueous solution, followed by 6-Chloropurine (1.0 eq).

    • Observation: The mixture may appear as a suspension initially.

  • Reaction: Heat the mixture to reflux (

    
     oil bath) for 12–16 hours.
    
    • Monitoring: Monitor by TLC (System: n-BuOH/AcOH/Water 4:1:1) or LC-MS. 6-Chloropurine usually elutes earlier than the polar product.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Evaporate the Ethanol under reduced pressure.

    • Acidify the remaining aqueous solution carefully with 1M HCl to pH

      
       3–4.
      
    • Critical: The product,

      
      -valinylpurine, is amphoteric but least soluble at its isoelectric point. A white precipitate should form.
      
  • Isolation: Filter the precipitate, wash with cold water (

    
    ) and cold ethanol (
    
    
    ). Dry under vacuum.
Protocol B: Microwave-Assisted Synthesis

Recommended for rapid library generation.

Reagents:

  • 6-Chloropurine (1.0 eq)

  • L-Valine (1.5 eq)

  • DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: n-Butanol or Isopropanol

Methodology:

  • Combine reagents in a microwave-safe vial.

  • Irradiate at

    
     for 20 minutes  (High Absorption setting).
    
  • Cool to RT.

  • Pour mixture into cold diethyl ether to precipitate the crude product.

  • Purify via preparative HPLC if necessary, as salt removal is harder in this non-aqueous workup.

Quality Control & Troubleshooting

Analytical Validation
  • 
    -NMR (DMSO-
    
    
    ):
    Look for the disappearance of the C6-Cl signal.
    • Diagnostic Signal: The Valine

      
      -proton usually shifts downfield (
      
      
      4.5–5.0 ppm) upon N-arylation.
    • Purine Protons: C2-H (

      
       ~8.2 ppm) and C8-H (
      
      
      ~8.4 ppm) singlets.
  • Mass Spectrometry:

    
     for 6-Cl-Purine is 155/157. Product (Valine adduct) is 236.
    
Troubleshooting Guide

TroubleshootingStartIssue DetectedCheck1Is starting material remaining?Start->Check1Check2Is 'Hypoxanthine' (M+1=137) forming?Check1->Check2NoAction1Increase Temp or Time.Check Valine solubility.Check1->Action1YesAction2System is too wet/basic.Switch to dry EtOH/DIPEA.Check2->Action2YesAction3Product not precipitating?Check2->Action3NoAction4Check pH.Must be pH 3-4 for free acid.Action3->Action4

Figure 2: Decision tree for troubleshooting common reaction failures.

References

  • Legraverend, M., et al. "Synthesis of N6-substituted adenosines..." Bioorganic & Medicinal Chemistry, 2006.

  • Joule, J.A., & Mills, K.Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Standard Reference for

    
     mechanisms on diazines/purines). 
    
  • Application Note Source: "Nucleophilic Displacement of 6-Chloropurine." Current Protocols in Nucleic Acid Chemistry.

(Note: While specific URL deep-links to papers can rot, the links above direct to the stable landing pages of the authoritative journals/publishers hosting this chemistry.)

Application Note: Optimizing Solubility of N-(2-chloro-9H-purin-6-yl)valine for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026


-substituted Purine Analog / Amino Acid Conjugate

Executive Summary

The effective delivery of N-(2-chloro-9H-purin-6-yl)valine (hereafter referred to as CPV ) in cell culture is frequently compromised by its physicochemical dichotomy: it possesses a solubilizing carboxylate moiety yet retains a highly hydrophobic, planar purine core prone to


-

stacking and aggregation.

This Application Note provides a scientifically grounded protocol to solubilize CPV. Unlike standard small molecules, CPV requires a specific "pH-assisted" solvation strategy due to the valine motif. We define a protocol that achieves stable concentrations up to 100 µM in media while maintaining DMSO levels


, ensuring that phenotypic observations result from the compound's activity, not solvent toxicity or micro-precipitation artifacts.

Physicochemical Profile & Solubility Challenges

To solubilize CPV, one must understand the forces driving its precipitation.

FeatureChemical ImplicationSolubility Consequence
Purine Core Planar, aromatic system.Strong

-

stacking leads to aggregation (insoluble crystals).
2-Chloro Group Electron-withdrawing, lipophilic.Increases LogP (hydrophobicity); reduces water solubility.
Valine Moiety Contains free

and isopropyl side chain.[1]
Critical Handle: The

(pKa

3.5-4.0) allows ionization at neutral pH, but the isopropyl group adds steric bulk and hydrophobicity.
9H-Position Unsubstituted imidazole nitrogen.[2]Can act as a hydrogen bond donor/acceptor; affects tautomeric states.

The "Crash" Mechanism: When a high-concentration DMSO stock of CPV is spiked directly into aqueous media, the rapid change in dielectric constant forces the hydrophobic purine rings to stack before the water molecules can solvate the carboxylate tail. This results in "micro-needles" visible only under high-magnification microscopy, often mistaken for cellular debris.

Solvent Selection Strategy

The Golden Rule: DMSO Limits

While DMSO is the universal solvent for purines, it is cytotoxic.

  • Ideal Target:

    
     v/v in final media.
    
  • Acceptable Upper Limit:

    
     v/v (for robust cancer lines, e.g., HeLa, HEK293).
    
  • Toxic Zone:

    
     (induces membrane porosity and differentiation artifacts).
    
The CPV Strategy: "Anionic Solvation"

Because CPV contains a carboxylic acid, it behaves differently than non-ionizable purines (like Roscovitine). At pH 7.4, it exists largely as a mono-anion (


). We leverage this by ensuring the pH never drops below 5.0 during the dilution phase.

Protocol: Preparation of Stock Solutions

Materials Required[3][4][5][6][7][8][9]
  • Compound: N-(2-chloro-9H-purin-6-yl)valine (Solid, stored at -20°C).

  • Solvent: Anhydrous DMSO (Sigma Hybridoma grade or equivalent; freshly opened ).

    • Note: DMSO is hygroscopic.[3] "Wet" DMSO reduces solubility and causes degradation.

  • Vials: Amber glass vials (prevents photodegradation and plasticizer leaching).

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid CPV to warm to room temperature before opening to prevent water condensation.

  • Weighing: Weigh the necessary amount to prepare a 50 mM stock solution.

    • Calculation:

      
      .
      
  • Dissolution: Add anhydrous DMSO.

    • Technique: Do not shake. Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution must be crystal clear.

  • Aliquot & Storage:

    • Aliquot into small volumes (e.g., 20-50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Protocol: Aqueous Dilution (The "Anti-Crash" Method)

Do not add 50 mM stock directly to the cell culture dish. This causes immediate local precipitation (solvent shock). Use the Intermediate Dilution Method .

Workflow Diagram

SolubilityProtocol cluster_0 Critical Step: Preventing Shock Stock 50 mM Stock (100% DMSO) Inter Intermediate Dilution (500 µM in PBS pH 7.4) Stock->Inter 1:100 Dilution Add dropwise while vortexing Final Final Media (5 µM - 50 µM) Inter->Final 1:10 to 1:100 Dilution Pre-warmed Media Check Microscopy Check (40x Phase Contrast) Final->Check

Caption: Stepwise dilution strategy to transition CPV from organic to aqueous phase without precipitation.

Detailed Steps
  • Prepare Intermediate Buffer: Use PBS (pH 7.4). Crucial: Ensure the PBS is warm (37°C).

  • Create 100x Working Solution:

    • Dilute the 50 mM DMSO stock 1:100 into the warm PBS.

    • Result: 500 µM CPV in 1% DMSO/PBS.

    • Observation: The solution may turn slightly cloudy initially.[4] Vortex immediately. The pH 7.4 of PBS will deprotonate the valine carboxylate (

      
      ), driving the compound into solution.
      
  • Final Addition to Cells:

    • Pipette the required volume of the 100x Working Solution into the cell culture media.

    • Example: To achieve 5 µM final concentration, add 10 µL of Working Solution to 990 µL of media.

    • Final DMSO Content: 0.01% (Negligible toxicity).

Validation & Quality Control

Trust but verify. A dissolved compound looks clear to the naked eye but may contain micro-aggregates that skew results.

Method A: The "Tyndall Effect" (Quick Check)

Shine a laser pointer (red or green) through the vial of the Intermediate Dilution.

  • Pass: The beam passes through clearly (solution).

  • Fail: You see a solid beam line or scattering (colloid/suspension). Do not use.

Method B: Microscopy (Mandatory)

After adding CPV to the cells, place the dish under a phase-contrast microscope (20x or 40x).

  • Look for: Dark, needle-like crystals or "sand" between cells.

  • Timing: Check immediately and again at 24 hours. Purines can crystallize slowly over time.

Troubleshooting Table

ObservationProbable CauseCorrective Action
Precipitate in Stock (DMSO) Moisture contamination or cold DMSO.Warm to 37°C; sonicate. Use fresh anhydrous DMSO next time.
Cloudiness in PBS (Intermediate) pH shock or concentration too high.Ensure PBS is pH 7.[5]4. If persisting, add 1 equivalent of NaOH to the PBS before adding the drug to force ionization.
Crystals in Cell Culture Calcium interaction.[6]Valine carboxylate can bind

in DMEM. Switch to low-calcium media or reduce stock concentration.
Cell Death in Controls DMSO toxicity.[7][8]Your cells are sensitive.[4][8] Use the Intermediate Dilution method to lower final DMSO < 0.1%.

References

  • BenchChem Technical Support. (2025).[9][10] Preventing Compound Precipitation in Cell Culture Media.[6][9] Retrieved from

  • LifeTein Support. (2023). DMSO Usage in Cell Culture: Toxicity Limits and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6287: L-Valine (Physicochemical Properties). Retrieved from

  • Way, L., et al. (2016). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 21(12). Retrieved from

  • Protocol Online Community. (2009). Discussions on DMSO Tolerance in Caco-2 and HeLa Cell Lines. Retrieved from

Sources

Application Note: Optimized Protocol for N-(2-chloro-9H-purin-6-yl)valine Stock Preparation in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the standardized protocol for preparing high-integrity stock solutions of N-(2-chloro-9H-purin-6-yl)valine (and structurally related 2,6-disubstituted purines) in Dimethyl Sulfoxide (DMSO).

This compound serves as a critical scaffold in the synthesis of CDK inhibitors (e.g., Roscovitine analogs) and nucleoside mimics. Due to the planar, stacking nature of the purine ring and the hygroscopic properties of DMSO, improper solubilization often leads to "silent precipitation"—where micro-crystals form upon freezing, altering effective concentration and invalidating bioassay results. This protocol integrates thermodynamic solubility principles with strict moisture control to ensure reproducibility.

Physicochemical Context

To prepare a stable stock, one must understand the solute-solvent interaction.

  • The Solute: N-(2-chloro-9H-purin-6-yl)valine (C₁₀H₁₂ClN₅O₂)

    • Molecular Weight: 269.69 g/mol

    • Character: Amphiphilic. The purine ring is hydrophobic and prone to

      
      -
      
      
      
      stacking (crystallization), while the valine moiety introduces hydrogen bonding potential.
  • The Solvent: DMSO (Dimethyl Sulfoxide)[1][2][3][4][5][6]

    • Role: A polar aprotic solvent capable of disrupting purine stacking.

    • Critical Flaw: Highly hygroscopic.[1][6] DMSO can absorb up to 6-10% water by weight within hours if exposed to humid air. Water content >10% drastically reduces the solubility of purine analogs , causing precipitation.

Pre-Solubilization Assessment

Reagent Requirements
ComponentGrade / SpecificationRationale
DMSO Anhydrous (≥99.9%), stored over molecular sieves.Minimizes initial water content to prevent precipitation.
Vessels Amber Glass or Polypropylene (PP).Avoid Polystyrene (PS) ; DMSO degrades PS. Amber protects light-sensitive chloro-purines.
Filtration 0.2 µm PTFE or Nylon membrane.Never use Cellulose Acetate (CA) ; CA dissolves in DMSO, contaminating the sample.
Concentration Targets

While specific solubility limits vary by valine isomer (L- vs D-) and purity, the following are field-standard benchmarks for 2-substituted purines:

  • Safe Storage Concentration: 10 mM – 25 mM (Recommended)

  • High-Risk Saturation: > 50 mM (Risk of crashing out upon freeze-thaw)

  • Working Solution: Dilute into aqueous buffer to < 1% DMSO final concentration immediately prior to use.

Detailed Protocol: Step-by-Step

Step 1: Molarity Calculation

Before opening the vial, calculate the required volume of DMSO.[1] Do not rely on the label weight; weighing the solid is the only accurate method.



Example: To prepare 10 mL of a 20 mM (0.02 M) stock:



Step 2: Environmental Control & Weighing
  • Equilibration: Allow the vial of N-(2-chloro-9H-purin-6-yl)valine to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the solid.

  • Weighing: Weigh the solid into a sterile amber glass vial.

    • Note: Purine powders can be static. Use an anti-static gun if available.

Step 3: Solubilization (The "Add-Solvent-To-Solid" Rule)
  • Add the calculated volume of Anhydrous DMSO directly to the solid.

  • Vortex vigorously for 30–60 seconds.

  • Sonication (Critical): If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5–10 minutes.

    • Why? Purines form tight crystal lattices. Sonication provides the energy to break these lattices better than heat alone.

    • Safety: Do not exceed 40°C to prevent degradation of the chloro-substituent.

Step 4: Sterile Filtration
  • Draw the solution into a syringe (PP/PE construction).

  • Attach a 0.2 µm PTFE or Nylon syringe filter.

  • Filter into the final storage cryovials.

    • Tip: Discard the first 50 µL of filtrate, as it may contain extractables from the filter membrane.

Step 5: Aliquoting & Storage

Never store the bulk stock in one bottle. Repeated freeze-thaw cycles introduce water (via condensation) and encourage crystal nucleation.

  • Aliquot into single-use volumes (e.g., 50–100 µL) in screw-cap cryotubes.

  • Store at -20°C (short term, <1 month) or -80°C (long term).

  • Use a desiccated container if possible.[1]

Workflow Visualization

StockPrep Start Start: Solid Compound (Equilibrate to RT) Calc Calculate Volume (Target: 10-25 mM) Start->Calc Weigh Weigh Solid (Amber Glass Vial) Calc->Weigh Dissolve Add Anhydrous DMSO + Vortex Weigh->Dissolve Check Visual Inspection: Clear Solution? Dissolve->Check Sonicate Sonicate (37°C, 10 min) Check->Sonicate No (Cloudy) Filter Filter Sterilize (0.2 µm PTFE/Nylon) Check->Filter Yes Sonicate->Check Aliquot Aliquot & Store (-80°C, Desiccated) Filter->Aliquot

Figure 1: Logical workflow for the preparation of purine-analog stock solutions. Note the feedback loop at the visual inspection stage to ensure complete dissolution prior to filtration.

Quality Control & Troubleshooting

The "Freezing Point" Check

DMSO freezes at ~18.5°C.

  • Valid Stock: If you place your stock in the fridge (4°C), it must freeze solid.

  • Compromised Stock: If your stock remains liquid at 4°C, it has absorbed significant water (>10%). Discard it. The solubility of the purine is likely compromised, and the concentration is no longer accurate.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitate after thawing "Salting out" due to water absorption or cold-shock.[1]Warm to 37°C and vortex. If solids persist, the stock is dead.
Solution turns yellow Oxidation of the chloro-purine or amine.Check storage age. If >6 months, verify purity via LC-MS.
Filter clogged Incompatible membrane (Cellulose) or undissolved crystals.Use PTFE/Nylon.[7][8] Ensure solution is clear before filtering.

References

  • Cytiva (formerly Pall Lab). Membrane filtration: A guide to choosing membranes. (2018).[4] Guidelines on DMSO compatibility with PTFE/Nylon vs. Cellulose Acetate.[9]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. Data on DMSO hygroscopicity and freezing point depression.[6]

  • BenchChem. Impact of hygroscopic DMSO on solubility of lipophilic compounds. (2025).[1][10] Specific warnings on purine analog precipitation in wet DMSO.

  • PubChem. Compound Summary: (1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol.[10][11] (2025).[1][10] Surrogate physicochemical data for 2-chloro-purine derivatives.

  • Cayman Chemical. 6-Chloropurine Product Information & Solubility. Confirms solubility of chloro-purine scaffolds in DMSO (~10 mg/mL).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Chloro-6-(L-valinyl)purine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-chloro-6-(L-valinyl)purine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the nucleophilic aromatic substitution (SNAr) reaction between 2,6-dichloropurine and L-valine. Our goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to enhance your reaction yield, improve purity, and ensure reproducible results.

Overview of the Reaction: Principles and Challenges

The core of this synthesis is the selective reaction of L-valine with 2,6-dichloropurine. The purine ring system is electron-deficient, making it susceptible to nucleophilic attack. Critically, the chlorine atom at the C6 position is significantly more reactive than the chlorine at the C2 position. This inherent reactivity difference is the foundation for achieving a selective mono-substitution.[1][2] However, the reaction is not without its challenges. L-valine is a β-branched, sterically hindered amino acid, which can impede its approach to the purine core and slow reaction kinetics.[3] This can lead to incomplete reactions or the need for more forcing conditions, which in turn may promote side reactions.

This guide will address these issues systematically, providing you with the tools to diagnose and resolve problems encountered in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield consistently low?

Low yield is the most common issue and can stem from several factors:

  • Incomplete Reaction: The steric bulk of L-valine can lead to slow reaction rates.[3] You may not be allowing sufficient time or providing enough thermal energy for the reaction to reach completion.

  • Suboptimal Base: The base is crucial for deprotonating the amino group of L-valine, increasing its nucleophilicity. An inappropriate or insufficient amount of base will result in poor conversion.

  • Reagent Degradation: 2,6-Dichloropurine can be sensitive to moisture. Ensure it is stored in a desiccated environment. L-valine should be of high purity.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture with poor reaction kinetics.

Q2: I'm seeing multiple spots on my TLC plate. What are these side products?

The most likely side products are:

  • Di-substituted Purine: Reaction of L-valine at both the C2 and C6 positions. This occurs when reaction conditions (high temperature, long reaction time) are too harsh, overcoming the inherent selectivity.

  • Unreacted Starting Material: A prominent spot corresponding to 2,6-dichloropurine indicates an incomplete reaction.

  • Hydrolysis Products: If water is present in the reaction, 2,6-dichloropurine can hydrolyze to form chlorohypoxanthine or xanthine.

Q3: How do I know which chlorine (C2 or C6) has reacted?

The chlorine at the C6 position is preferentially substituted in nucleophilic reactions on the 2,6-dichloropurine scaffold.[1][2] This selectivity is a well-established principle in purine chemistry. For definitive confirmation, characterization of the final product by NMR (specifically 1H and 13C) and Mass Spectrometry is required.

Q4: Can I use a different amino acid with this protocol?

Yes, but the protocol may require re-optimization. Less sterically hindered amino acids (e.g., glycine, alanine) will likely react faster and may require milder conditions. More hindered or electronically different amino acids will necessitate adjustments to temperature, reaction time, and potentially the choice of base or solvent.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues.

Issue 1: Low Conversion of 2,6-Dichloropurine

Symptoms:

  • A strong spot of 2,6-dichloropurine remains on the TLC plate after the expected reaction time.

  • The isolated product yield is low, but the purity of the obtained product is high.

Root Cause Analysis & Solutions:

Potential CauseScientific RationaleRecommended Action
Insufficient Activation The amino group of L-valine must be deprotonated to act as an effective nucleophile. A weak or insufficient amount of base will result in a low concentration of the active nucleophile.Increase Base Equivalents: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Start with 2.5-3.0 equivalents relative to L-valine to ensure the amino group is deprotonated and any HCl generated is neutralized.
Steric Hindrance L-valine's bulky isopropyl group slows its approach to the C6 position of the purine ring, requiring more energy to overcome the activation barrier.[3]Optimize Temperature & Time: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 110°C in a solvent like n-butanol). Monitor the reaction by TLC every 4-6 hours to determine the optimal time-temperature profile.
Poor Solubility If reactants are not fully dissolved, the reaction is limited by the rate of dissolution, not the intrinsic reaction kinetics.Solvent Selection: Consider using a more polar aprotic solvent like DMF or NMP, which are excellent at dissolving a wide range of reactants. Ensure the reaction is vigorously stirred to maximize mass transfer.[4]
Issue 2: Formation of Di-substituted Byproduct

Symptoms:

  • A new, typically less polar, spot appears on the TLC plate in addition to the product and starting material.

  • Mass spectrometry analysis of the crude product shows a mass corresponding to the purine core with two L-valine substituents.

Root Cause Analysis & Solutions:

Potential CauseScientific RationaleRecommended Action
Excessive Temperature While heat can overcome the steric hindrance for the first substitution, excessive thermal energy can provide enough activation energy for the less favorable second substitution at the C2 position.Reduce Reaction Temperature: Find the minimum temperature required for a reasonable reaction rate for the first substitution. A temperature screen is highly recommended.
Prolonged Reaction Time Leaving the reaction for an extended period after the initial starting material is consumed will favor the slower, second substitution.Monitor Closely: Once TLC indicates the consumption of 2,6-dichloropurine, work up the reaction promptly. Avoid overnight reactions without prior time-course data.
Stoichiometry Using a large excess of L-valine can drive the equilibrium towards the di-substituted product according to Le Chatelier's principle.Control Stoichiometry: Use a modest excess of L-valine (e.g., 1.1 to 1.2 equivalents). This is often sufficient to drive the reaction to completion without significantly promoting di-substitution.[4]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with the reaction.

G cluster_issues Diagnosis cluster_solutions_yield Low Yield Solutions cluster_solutions_purity Purity Issue Solutions Start Reaction Complete. Analyze Crude Product. TLC Analyze by TLC/LC-MS Start->TLC Yield Assess Yield & Purity TLC->Yield LowYield Low Yield? Yield->LowYield SideProducts Significant Side Products? LowYield->SideProducts No IncreaseTemp Increase Temperature / Time LowYield->IncreaseTemp Yes ReduceTemp Reduce Temperature SideProducts->ReduceTemp Yes Success High Yield & Purity Achieved SideProducts->Success No ChangeBase Increase Base Equivalents IncreaseTemp->ChangeBase ChangeSolvent Change Solvent (e.g., DMF) ChangeBase->ChangeSolvent ChangeSolvent->TLC ReduceTime Reduce Reaction Time ReduceTemp->ReduceTime AdjustStoich Adjust Stoichiometry (1.1 eq Valine) ReduceTime->AdjustStoich AdjustStoich->TLC

Caption: Troubleshooting workflow for yield and purity optimization.

Analytical and Monitoring Protocols

Accurate monitoring is crucial for troubleshooting and optimization.

Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
  • Plate: Silica gel 60 F254.

  • Mobile Phase: A starting point is 10:1 Dichloromethane:Methanol. Adjust polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light (254 nm): 2,6-dichloropurine and the product are UV active and will appear as dark spots.

    • Ninhydrin Stain: L-valine and any other primary/secondary amines will stain (typically yellow or purple) upon heating. This is excellent for tracking L-valine consumption.[3][5]

  • Procedure:

    • Spot three lanes on the TLC plate: co-spot (all starting materials), 2,6-dichloropurine standard, and the reaction mixture.

    • Develop the plate in the chosen mobile phase.

    • Visualize under UV light to track the disappearance of the 2,6-dichloropurine spot and the appearance of the product spot.

    • Stain with ninhydrin to confirm the consumption of L-valine.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

For more quantitative analysis, HPLC is recommended.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of water (with 0.1% TFA or formic acid) and acetonitrile is a standard starting point.

  • Detection: UV detector set at a wavelength where the purine ring absorbs strongly (e.g., 260-275 nm).

  • Benefit: HPLC can resolve closely related impurities (like C2 vs C6 isomers) and provide accurate quantification of conversion and purity.[6][7]

Baseline Experimental Protocol

This protocol serves as a robust starting point for your experiments. Optimization should be performed based on the troubleshooting guide above.

Reaction Pathway

Caption: SNAr reaction of 2,6-dichloropurine with L-valine.

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add 2,6-dichloropurine (1.0 eq.).

  • Reagents: Add L-valine (1.2 eq.) followed by anhydrous n-butanol (approx. 0.1 M concentration).

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.5 eq.) to the suspension.

  • Heating: Heat the reaction mixture to 95°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress every 2-4 hours using TLC as described in the analytical protocol.

  • Work-up: Once the 2,6-dichloropurine is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification:

    • Redissolve the crude residue in a suitable solvent like ethyl acetate.

    • Wash with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • If necessary, purify the product further using flash column chromatography on silica gel.

This guide provides a comprehensive framework for tackling the synthesis of 2-chloro-6-(L-valinyl)purine. By understanding the underlying chemical principles and applying these systematic troubleshooting strategies, you can significantly improve your experimental outcomes.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Dobak, I., et al. (n.d.). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. Retrieved from [Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. (2015). ResearchGate. Retrieved from [Link]

  • Process for preparing 2,6-dichloropurine. (2002). Google Patents.
  • Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013). Dublin City University. Retrieved from [Link]

  • Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2020). MDPI. Retrieved from [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec. Retrieved from [Link]

  • Analytical methods for amino acid determination in organisms. (2020). PubMed. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. (2020). ChemRxiv. Retrieved from [Link]

  • Supporting information. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Improvement of the Redox Balance Increases l-Valine Production by Corynebacterium glutamicum under Oxygen Deprivation Conditions. (2010). PMC. Retrieved from [Link]

  • Engineering of microbial cells for L-valine production: challenges and opportunities. (2021). PMC. Retrieved from [Link]

  • Molecular mechanism of valine and its metabolite in improving triglyceride synthesis of porcine intestinal epithelial cells. (2023). PMC. Retrieved from [Link]

  • Equilibrium and Kinetic Study of l- and d-Valine Adsorption in Supramolecular-Templated Chiral Mesoporous Materials. (2018). MDPI. Retrieved from [Link]

Sources

Troubleshooting low solubility of 2-chloro-6-substituted purines in water

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Overcoming the "Crystal Lattice Barrier" in Purine Analogs Ticket ID: SOL-PUR-002 Assigned Specialist: Senior Application Scientist, Chemical Biology Division

Executive Summary

2-chloro-6-substituted purines (e.g., 2-chloroadenine, Cladribine, Clofarabine intermediates) present a notorious solubility challenge. The introduction of the chlorine atom at the C2 position exerts a dual effect: it increases lipophilicity (logP) and, via electron withdrawal, alters the pKa of the purine ring system. This creates a compound with high crystal lattice energy that resists solvation in neutral aqueous media.

This guide provides a root-cause analysis and actionable protocols to solubilize these compounds for biological assays and synthesis.

Module 1: The pH Paradox (Ionization Strategy)

User Issue: "I tried dissolving my compound in PBS (pH 7.4), but it remains a suspension even after sonication."

The Science: Why Neutral pH Fails

Purines are amphoteric, meaning they can act as acids or bases. However, the 2-chloro substituent is electron-withdrawing .

  • Basicity Reduction: The chlorine pulls electron density away from the N1 nitrogen. While Adenine has a pKa

    
     4.2 (protonation), 2-chloroadenine derivatives are significantly less basic. You need a much lower pH to protonate them than you might expect.
    
  • Acidity Enhancement: If the N9 position is unsubstituted (free base), the chlorine makes the N9-H more acidic (pKa

    
     9.5-10).
    

At pH 7.4, the molecule exists primarily as a neutral, uncharged species. Without charge repulsion, the planar purine rings stack efficiently (


-

stacking), preventing water molecules from hydrating individual molecules.
Troubleshooting Protocol: The "pH Swing" Method

Use this method if your experimental conditions allow for non-neutral stock solutions.

Step 1: Calculate the Target pH Do not guess. Check the pKa.

  • For Acidic Solubilization: Aim for pH < 2.0 (Caution: Glycosidic bonds in nucleosides are acid-labile; use only for free bases).

  • For Basic Solubilization: Aim for pH > 10.5 initially, then buffer down.

Step 2: The Dropwise Titration

  • Suspend 10 mg of compound in 900

    
    L of water.
    
  • Add 1 M NaOH (or HCl) in 10

    
    L increments  while vortexing.
    
  • Once the solution clears, immediately add concentrated buffer (e.g., 10x PBS) to bring the volume to 1 mL and pH back toward neutrality.

    • Critical Check: If precipitation occurs immediately upon buffering, your compound is strictly pH-dependent. You must switch to Module 2 .

Module 2: The "DMSO Crash" (Cosolvent Management)

User Issue: "My stock solution in DMSO is clear, but when I add it to the cell culture media, it precipitates instantly."

The Science: Dielectric Mismatch

This is the most common failure mode. DMSO (Dielectric constant


) dissolves purines by disrupting 

-stacking. Water (

) is highly polar. When a DMSO stock is spiked into water, the local solvent environment changes roughly. The hydrophobic purine molecules aggregate faster than they can disperse, leading to "crashing out."
Visualization: The Solubilization Decision Tree

G Start Start: Solid 2-Cl-Purine CheckStruct Is N9 substituted? (Is it a Nucleoside?) Start->CheckStruct FreeBase Free Base (N9-H) CheckStruct->FreeBase No Nucleoside Nucleoside/Analog CheckStruct->Nucleoside Yes AcidBase Try Acid/Base Solubilization (pH < 2 or pH > 10) FreeBase->AcidBase Dilution Dilution into Aqueous Media AcidBase->Dilution DMSO Dissolve in 100% DMSO (Stock 10-50 mM) Nucleoside->DMSO DMSO->Dilution Precip Does it Precipitate? Dilution->Precip Success Proceed to Assay Precip->Success No Fail Use Intermediate Dilution (DMSO -> PEG400 -> Water) Precip->Fail Yes

Figure 1: Strategic workflow for determining the optimal solubilization path based on chemical structure (Free base vs. Nucleoside).

Troubleshooting Protocol: The Intermediate Step

To prevent shock precipitation, use a bridging solvent like PEG-400 or dilute in steps.

The "Step-Down" Protocol:

  • Primary Stock: Dissolve compound in 100% DMSO at 500x the final concentration (e.g., 10 mM).

  • Secondary Stock: Dilute the Primary Stock 1:10 into PEG-400 or Propylene Glycol (not water).

  • Final Dosing: Add the Secondary Stock to the aqueous media.

    • Why this works: PEG reduces the polarity gap between DMSO and water, maintaining the solvation shell longer during mixing.

Data: Maximum Tolerated Cosolvent Limits (Cell Culture)

Solvent Max Final % (v/v) Toxicity Mechanism
DMSO 0.1% - 0.5% Membrane permeabilization; differentiation induction.
PEG-400 1.0% - 5.0% Osmotic stress at high concentrations.

| Ethanol | < 0.1% | Signal transduction interference. |

Module 3: Advanced Formulation (Cyclodextrins)

User Issue: "I need to inject this into mice. I cannot use 10% DMSO."

The Science: Host-Guest Inclusion

For in vivo work, 2-chloro-6-substituted purines can be trapped inside the hydrophobic cavity of cyclodextrins (specifically Hydroxypropyl-


-Cyclodextrin or HP

CD). The outer shell of the cyclodextrin is hydrophilic, allowing the complex to dissolve in water.
Protocol: HP CD Complexation
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP

    
    CD in sterile water or saline.
    
  • Addition: Add the purine solid to the vehicle.

  • Energy Input: The complex formation is endothermic and slow.

    • Sonicate for 30 minutes at 40°C.

    • Stir overnight at room temperature.

  • Filtration: Filter through a 0.22

    
    m PES filter. The resulting solution is usually stable for weeks at 4°C.
    

Frequently Asked Questions (FAQs)

Q: My compound turned into a gel when I added water to the DMSO stock. What happened? A: You likely formed a lyotropic liquid crystal phase. This happens when the concentration is too high during the transition from organic to aqueous solvent.

  • Fix: Discard. Start over. This time, have the aqueous media stirring rapidly (vortex) and add the DMSO stock slowly into the vortex, rather than adding water to the DMSO.

Q: Can I heat the solution to dissolve it? A: Yes, but with strict limits.

  • Purine Bases: Stable up to 80°C.

  • Nucleosides (e.g., Cladribine): Do not exceed 50°C. The glycosidic bond (connecting the base to the sugar) is susceptible to hydrolysis, especially if the pH is not perfectly neutral.

Q: Why is 2-chloroadenine harder to dissolve than adenine? A: The chlorine atom is hydrophobic and large. It increases the lipophilicity (LogP) and enhances the lattice energy by filling space in the crystal structure more efficiently than a hydrogen atom, making the energy "penalty" to break the crystal higher.

References & Authority

  • PubChem Compound Summary: 2-Chloroadenine. National Center for Biotechnology Information. (2024). PubChem Database. [Link]

  • DrugBank Online: Cladribine. (2024). Properties and Solubility Profile. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

  • Stella, V. J., & He, Q. (2008). Cyclodextrins. Toxicologic Pathology, 36(1), 30–42. (Reference for vehicle toxicity). [Link]

Technical Support Center: Purification of Valine-Dichloropurine Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the removal of unreacted 2,6-dichloropurine from its valine conjugates. Our goal is to equip you with the expertise and practical knowledge to overcome common purification challenges in your synthesis workflow.

Introduction

The conjugation of amino acids like valine to purine scaffolds such as 2,6-dichloropurine is a common strategy in the development of novel therapeutic agents, particularly kinase inhibitors. A frequent challenge in this synthesis is the removal of unreacted 2,6-dichloropurine from the final product. The similar polarities and solubilities of the starting material and the desired conjugate can complicate purification. This guide provides a systematic approach to troubleshooting and resolving these separation issues.

Troubleshooting Guide: Isolating Your Valine Conjugate

This section addresses specific issues you may encounter during the purification process, offering step-by-step solutions grounded in chemical principles.

Problem 1: My crude NMR/LC-MS analysis shows a significant amount of unreacted 2,6-dichloropurine alongside my desired valine conjugate.

This is the most common challenge. The key to successful separation lies in exploiting the subtle differences in the physicochemical properties of the two compounds.

Root Cause Analysis:

  • Incomplete Reaction: The primary reason for excess starting material is an incomplete reaction. This could be due to suboptimal reaction conditions (time, temperature, stoichiometry), or degradation of reagents.

  • Similar Polarity: Both 2,6-dichloropurine and its valine conjugate possess polar functional groups, leading to overlapping retention factors (Rf) in thin-layer chromatography (TLC) and making chromatographic separation challenging.

Step-by-Step Solution:

  • Reaction Optimization: Before attempting a difficult purification, ensure your reaction has gone to completion as much as possible. Monitor the reaction by TLC or LC-MS. Consider extending the reaction time or slightly increasing the equivalents of the valine nucleophile.

  • Exploit the Amphoteric Nature of the Conjugate: The valine moiety introduces both a carboxylic acid and an amino group, making the conjugate amphoteric. This property is absent in the starting 2,6-dichloropurine.

    • Acid-Base Extraction: This is often the most effective first-pass purification.

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The acidic proton of the valine's carboxylic acid will be deprotonated, forming a salt that is soluble in the aqueous layer. The unreacted 2,6-dichloropurine will remain in the organic layer.

      • Separate the aqueous layer containing your product.

      • Acidify the aqueous layer with a mild acid (e.g., 1M HCl) to a pH of ~3-4 to re-protonate the carboxylic acid, causing your product to precipitate.

      • Filter the precipitate or extract the product back into an organic solvent.

  • Chromatographic Refinement: If impurities persist after extraction, column chromatography is the next logical step.

    • Column Material: Silica gel is the standard choice.

    • Solvent System (Eluent): The choice of eluent is critical. Start with a non-polar solvent and gradually increase the polarity. A common gradient is from 100% dichloromethane to a mixture of dichloromethane and methanol. The less polar 2,6-dichloropurine should elute before the more polar valine conjugate. A small amount of acetic acid or formic acid in the eluent can improve peak shape by suppressing the ionization of the carboxylic acid on the silica.

Problem 2: I'm seeing co-elution of the product and starting material during column chromatography.

This indicates that the chosen solvent system is not providing adequate separation.

Step-by-Step Solution:

  • Fine-Tune the Eluent:

    • Decrease the Polarity Gradient: Run a shallower gradient to increase the resolution between your compounds.

    • Introduce a Third Solvent: Sometimes, a three-component solvent system can improve separation. For example, a mixture of hexane, ethyl acetate, and a small amount of a more polar solvent like methanol can be effective.

  • Consider a Different Stationary Phase:

    • Reverse-Phase Chromatography: If your conjugate is sufficiently polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. In this technique, the elution order is reversed, with the more polar conjugate eluting before the less polar 2,6-dichloropurine. A typical eluent system would be a gradient of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for removing unreacted 2,6-dichloropurine?

For most valine conjugates, a two-step process is most reliable:

  • An initial acid-base liquid-liquid extraction to remove the bulk of the unreacted 2,6-dichloropurine.

  • A final purification step using flash column chromatography (either normal or reverse-phase) to remove any remaining trace impurities.

Q2: Can I use recrystallization for purification?

Recrystallization can be effective if you can find a solvent system in which the solubility of your conjugate and the 2,6-dichloropurine are significantly different at different temperatures. However, due to their structural similarities, finding such a solvent can be challenging. It is often more time-consuming and less universally applicable than chromatography for this specific separation.

Q3: Are there any non-chromatographic methods besides extraction?

While less common, scavenger resins could be employed. For instance, a resin with a basic functional group could potentially bind to the acidic proton of your valine conjugate, allowing the unreacted purine to be washed away. The conjugate would then be cleaved from the resin. This method requires more development and is typically used in high-throughput synthesis.

Q4: How can I improve the separation on my TLC plate to better predict my column chromatography conditions?

  • Test a Range of Solvent Systems: Experiment with different ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).

  • Add Modifiers: Add a small amount (0.1-1%) of acetic acid or triethylamine to your eluent. Acetic acid can help to sharpen spots for acidic compounds, while triethylamine can do the same for basic compounds.

  • Use High-Performance TLC (HPTLC) plates: These offer better resolution than standard TLC plates.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).

  • Basification: Transfer the EtOAc solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL).

  • Separation: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt. The unreacted 2,6-dichloropurine remains in the organic phase.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with 1M HCl until the pH is approximately 3-4. The product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: Flash Column Chromatography (Normal Phase)

  • Column Packing: Pack a silica gel column with a slurry of silica in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude material (or the material from the acid-base extraction) in a minimal amount of the eluent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc, then pure EtOAc, and finally to a mixture of EtOAc and methanol if necessary).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physicochemical Properties Relevant to Purification

CompoundMolecular Weight ( g/mol )pKaSolubilityPolarity
2,6-Dichloropurine189.01~7.8 (N9-H)Soluble in polar organic solventsModerately Polar
Valine Conjugate(Varies with Valine derivative)~2.3 (COOH), ~9.7 (NH₂)Soluble in polar organic solvents, soluble in aqueous base/acidMore Polar than starting material

Visualizations

Diagram 1: Purification Workflow

A Crude Reaction Mixture (Conjugate + Unreacted Purine) B Dissolve in Ethyl Acetate A->B C Wash with aq. NaHCO3 B->C D Organic Layer (Unreacted Purine) C->D Discard E Aqueous Layer (Product as Salt) C->E F Acidify with 1M HCl E->F G Precipitated/Extracted Product F->G H Flash Column Chromatography G->H If necessary I Pure Valine Conjugate G->I If pure H->I

Caption: Workflow for the purification of valine-dichloropurine conjugates.

References

At the time of this writing, specific, publicly available, detailed protocols for the removal of unreacted 2,6-dichloropurine from valine conjugates are not readily found in indexed, peer-reviewed publications. The methodologies described are based on established principles of organic chemistry purification. For foundational knowledge, please refer to authoritative texts on organic chemistry laboratory techniques.

Minimizing hydrolysis of chloro group during purine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Ticket Subject: Minimizing Hydrolysis of Chloro-Substituents in Purine Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

Welcome to the Purine Synthesis Technical Support Center. A frequent critical deviation in purine chemistry is the unintended hydrolysis of the C6-chloro (or C2-chloro) group to the corresponding hydroxyl (lactam) functionality. This converts valuable 6-chloropurine intermediates back into hypoxanthine derivatives, drastically reducing yield and complicating purification.

This guide addresses the two distinct phases where this error occurs:

  • Generation: During the workup of chlorination reactions (e.g.,

    
    ).
    
  • Utilization: During Nucleophilic Aromatic Substitution (

    
    ) reactions.
    

KB-01: The Mechanistic Root Cause

Question: Why is my 6-chloropurine so sensitive to water compared to chlorobenzene?

Technical Analysis: Unlike chlorobenzene, chloropurines possess a highly electron-deficient


-system due to the four ring nitrogen atoms. The C6 position is particularly electrophilic.
  • Acidic Conditions: Protonation of N7 or N9 significantly lowers the LUMO energy at C6, accelerating nucleophilic attack by water (

    
    ).
    
  • Basic Conditions: The hydroxide ion (

    
    ) is a potent nucleophile that competes with your desired amine or alkoxide.
    

The following pathway diagram illustrates the "Danger Zone" where hydrolysis competes with desired substitution.

PurineHydrolysis cluster_conditions Critical Control Factors Start 6-Chloropurine (Substrate) Transition Meisenheimer-like Intermediate Start->Transition Nucleophilic Attack Desired N6-Substituted Purine (Target Product) Hydrolysis Hypoxanthine (Impurity) Transition->Desired + R-NH2 (Amine) FAST (Kinetic) Transition->Hydrolysis + H2O / OH- (Thermodynamic Sink) Factor1 Water Content Factor2 pH (pKa matching) Factor3 Temperature

Figure 1: Competitive reaction pathways in purine functionalization. Hydrolysis is often the thermodynamic sink if moisture is uncontrolled.

KB-02: Troubleshooting Workups

Issue: I synthesized 6-chloropurine from hypoxanthine using phosphoryl chloride (


), but after quenching with water, I recovered mostly hypoxanthine.

Diagnosis: The hydrolysis likely occurred during the quench . When


 hits water, it generates massive amounts of 

and phosphoric acid. The combination of high heat (exothermic quench) and low pH creates the perfect storm for acid-catalyzed hydrolysis of the C-Cl bond you just formed.
Protocol: The "Cold-Buffer" Quench

Do not pour the reaction mixture directly into water. Use this self-validating protocol to maintain pH neutrality and temperature control.

Step-by-Step Methodology:

  • Evaporation (Critical): Remove excess

    
    in vacuo before quenching. Co-evaporate with toluene twice to remove trapped traces.
    
    • Why: Reduces the thermal load and acid generation during the aqueous step.

  • Preparation of Quench Buffer: Prepare a saturated

    
     solution or 
    
    
    
    and cool it to 0°C in an ice bath.
  • Controlled Addition:

    • Dissolve the crude residue in a minimal amount of cold DCM or Chloroform (if soluble) or keep as a slurry.

    • Add the organic mixture dropwise into the vigorously stirred cold buffer .

    • Monitor: Ensure internal temperature stays

      
      .
      
  • pH Check: Verify the aqueous layer is pH 6–7. If it turns acidic, add solid

    
     immediately.
    
  • Rapid Extraction: Extract immediately with cold DCM. Do not let the product sit in the aqueous phase.

KB-03: Optimization of Reactions

Issue: I am trying to substitute the chloro group with an amine, but the reaction stalls or hydrolyzes.

Optimization Strategy: Water is a smaller, harder nucleophile than most amines. To favor the amine, you must manipulate the kinetics using solvent and base choice.

Solvent & Base Selection Guide
VariableRecommended ApproachRisk FactorTechnical Rationale
Solvent n-Butanol or Isopropanol LowProtic solvents can assist substitution via H-bonding to N7, but must be dry.
Solvent Dry DMF/DMSO MediumHygroscopic. Wet DMF generates dimethylamine (impurity) and water at high temps.
Base DIPEA (Hünig's Base) LowNon-nucleophilic. Steric bulk prevents it from attacking the purine ring.
Base

MediumEffective, but generates water if it neutralizes HCl. Use with molecular sieves.
Base NaOH / KOH HIGH

is a strong nucleophile. Avoid unless the amine is extremely unreactive.
Protocol: Anhydrous with Hygroscopic Amines

If your amine is a salt (e.g., hydrochloride) or hygroscopic, it brings water into the reaction.

  • Pre-drying: Dissolve the amine in the reaction solvent (e.g., n-BuOH) and add activated 3Å molecular sieves. Let stand for 1 hour.

  • Base Scavenging: Add 1.2 equivalents of DIPEA to free the amine.

  • Addition: Add the 6-chloropurine solid last.

  • Temperature Ramp: Start at room temperature. Only heat to reflux if TLC shows no conversion after 2 hours.

    • Note: 6-chloropurines are thermally unstable in solution above 100°C over long periods if moisture is present.

KB-04: Workflow Logic for Troubleshooting

Use this logic flow to diagnose yield losses in your specific experiment.

Troubleshooting Start Problem: Low Yield / Hydrolysis Step1 Check Reaction pH Start->Step1 Acidic Acidic (pH < 4) Step1->Acidic Basic Basic (pH > 10) Step1->Basic Step2 Check Solvent Water Content Step1->Step2 pH is Neutral Action1 Acid Catalyzed Hydrolysis Action: Buffer Quench Acidic->Action1 Action2 Hydroxide Attack Action: Switch to DIPEA/Anhydrous Basic->Action2 Wet > 0.1% Water Step2->Wet Dry Anhydrous Step2->Dry Action3 Dry Solvent / Add 3A Sieves Wet->Action3 Action4 Check Reagent Purity (Amine might be wet) Dry->Action4

Figure 2: Diagnostic logic for identifying the source of hydrolysis.

References

  • Legraverend, M. (2008). "Recent Advances in the Synthesis of C2- and C6-Functionalized Purine Analogues." Tetrahedron, 64(37), 8585-8603.

  • Rosemeyer, H. (2004). "The Chemodiversity of Purine as a Constituent of Natural Products." Chemistry & Biodiversity, 1(3), 361-401.

  • Robins, R. K. (1956). "Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines." Journal of the American Chemical Society, 78(4), 784–790. (Classic foundational text on chloropurine reactivity).

  • Deng, B., et al. (2010). "Efficient Synthesis of 6-Chloropurine Derivatives." Synthetic Communications, 40(13), 1978-1984.

Technical Support Center: Advanced Strategies for N6-Purine Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the conjugation of amino acids to the N6-position of purines. Steric hindrance, arising from bulky amino acid side chains, protecting groups, or the purine substrate itself, can significantly impede reaction efficiency, leading to low yields and incomplete conversions.

This document provides a deep dive into the mechanistic challenges and offers field-proven troubleshooting strategies and detailed protocols to overcome these synthetic hurdles. Our approach is grounded in a first-principles understanding of the reaction mechanisms, ensuring that the provided solutions are both effective and scientifically sound.

Frequently Asked Questions (FAQs)

Q1: My standard peptide coupling reaction (e.g., using EDC/HOBt) is failing to couple an amino acid to the N6-amino group of adenosine. What is the likely cause?

A: There are two primary reasons for this common issue. First, the exocyclic N6-amino group of adenine is significantly less nucleophilic than a standard aliphatic amine due to the electron-withdrawing nature of the purine ring system. This reduced reactivity makes it a poor nucleophile in standard couplings. Second, significant steric congestion around the N6-position, especially when coupling non-glycine residues, requires a more potent activation strategy than what standard carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can provide.

Q2: What are the main synthetic strategies for forming an amide bond at the N6-position of a purine?

A: Two primary pathways are employed for this transformation. The choice depends on the starting materials and the specific challenges encountered.

  • Nucleophilic Aromatic Substitution (SNAr): This is often the more robust and higher-yielding method. It involves starting with a 6-halopurine (e.g., 6-chloropurine) and displacing the halide with the amino group of the amino acid. This approach circumvents the issue of low nucleophilicity of the N6-amino group.

  • Direct Acylation: This method treats the 6-aminopurine as the amine component and couples it with a carboxyl-activated amino acid, analogous to standard peptide synthesis. This route is more direct but highly susceptible to steric hindrance and requires powerful coupling reagents.

Q3: Can bulky protecting groups on my amino acid contribute to the low yield?

A: Absolutely. Large side-chain protecting groups (e.g., Trityl on Histidine, t-Butyl on Aspartic Acid) can significantly increase the steric bulk of the incoming nucleophile, further hindering its approach to the N6-position. When troubleshooting, consider if a smaller protecting group is viable or if the SNAr approach with a less encumbered amino acid is preferable.

Q4: I'm observing multiple products in my reaction mixture. What are the possible side reactions?

A: With purine substrates, several side reactions are possible. If not properly managed, acylation could potentially occur at other ring nitrogens (N1, N3, or N7), although N6 is generally the most nucleophilic exocyclic amine. More common in direct coupling protocols are side reactions involving the coupling reagents themselves, such as the formation of N-acylurea byproducts when using carbodiimides. Using aminium or phosphonium-based reagents minimizes these specific side reactions.

Synthetic Strategy Overview

The choice between SNAr and Direct Acylation is a critical first step. The diagram below outlines these two divergent pathways.

Synthetic_Pathways Fig 1. Primary Synthetic Routes to N6-Acylpurines cluster_0 Route A: S N Ar Pathway (Recommended) cluster_1 Route B: Direct Acylation Pathway Start_A 6-Halopurine (e.g., 6-Chloropurine) Product_A N6-Acylpurine Product Start_A->Product_A Nucleophilic Attack by Amino Acid AminoAcid_A Amino Acid (Free N-terminus) AminoAcid_A->Product_A Start_B 6-Aminopurine (Adenine Derivative) Product_B N6-Acylpurine Product Start_B->Product_B Nucleophilic Attack on Activated Ester AminoAcid_B N-Protected Amino Acid Activated_AA Activated Amino Acid (e.g., HATU-ester) AminoAcid_B->Activated_AA Coupling Reagent (e.g., HATU, PyBOP) Activated_AA->Product_B

Caption: Divergent strategies for N6-purine amino acid coupling.

Troubleshooting Guide for Direct Acylation Reactions

This guide provides a systematic approach to resolving failed or low-yielding direct acylation reactions.

Troubleshooting_Workflow Fig 2. Troubleshooting Workflow for Direct N6-Acylation Start Low or No Product Formation CheckReagent Is your coupling reagent potent enough? (e.g., using DCC/EDC?) Start->CheckReagent UpgradeReagent SOLUTION: Switch to a high-potency aminium (HATU, HCTU) or phosphonium (PyBOP) salt. CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions optimized for a hindered coupling? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions OptimizeConditions SOLUTION: 1. Increase reaction time (4h to overnight). 2. Gently increase temperature (e.g., to 40°C). 3. Consider microwave-assisted synthesis. CheckConditions->OptimizeConditions No CheckSolvent Is solvation a potential issue? CheckConditions->CheckSolvent Yes OptimizeConditions->CheckSolvent ChangeSolvent SOLUTION: 1. Switch from DMF to NMP. 2. Use a solvent mixture (e.g., DMF/DCM/NMP). CheckSolvent->ChangeSolvent Yes ConsiderRouteA Persistent Failure: Consider switching to the S N Ar pathway using a 6-halopurine. CheckSolvent->ConsiderRouteA No ChangeSolvent->ConsiderRouteA

Caption: Stepwise guide to diagnosing and solving N6-acylation issues.

Data-Driven Recommendations

Table 1: Comparison of Primary Synthetic Routes
FeatureRoute A: SNAr (with 6-Chloropurine)Route B: Direct Acylation (with 6-Aminopurine)
Overall Robustness High. Generally more reliable and higher yielding.Variable. Highly dependent on substrate and coupling reagent.
Starting Material Requires synthesis or purchase of a 6-halopurine.Utilizes the more common 6-aminopurine (adenine) scaffold.
Key Challenge Potential for side reactions if other nucleophilic sites are present.Overcoming low nucleophilicity of N6-amine and steric hindrance.
Amino Acid Requirement N-terminus must be unprotected to act as the nucleophile.Carboxyl group is activated; N-terminus is typically protected (e.g., Fmoc, Boc).
Ideal For Bulky or electronically demanding amino acids.Rapid screening when the adenine starting material is readily available.
Table 2: Recommended Coupling Reagents for Direct Acylation (Route B)
Reagent ClassExample(s)Mechanism of ActionKey Advantages for Hindered Couplings
Aminium/Uronium Salts HATU, HCTU Forms a highly reactive OAt- or OBt- active ester.Extremely fast activation rates; highly efficient for sterically demanding couplings; byproducts are water-soluble.
Phosphonium Salts PyBOP, PyAOP Forms a reactive phosphonium-activated ester.High reactivity, particularly effective for hindered systems; less prone to racemization than some other methods.
Carbodiimides DCC, EDC Forms an O-acylisourea intermediate.Not recommended for this application. Often insufficient for overcoming the high activation energy of hindered couplings and can form stable N-acylurea byproducts.

Experimental Protocols

Protocol 1: SNAr Coupling of an Amino Acid to 6-Chloropurine (Route A)

This protocol is adapted from established procedures for the synthesis of N-(purin-6-yl)amino acids.

  • Reactant Preparation: In a round-bottom flask, dissolve the desired amino acid (1.2 equivalents) and 6-chloropurine (1.0 equivalent) in a suitable solvent system such as n-butanol or an aqueous solution of sodium carbonate (Na₂CO₃).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) (2.5-3.0 equivalents), to the mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C, solvent-dependent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 6-chloropurine starting material is consumed (typically 3-24 hours).

  • Workup and Purification:

    • Allow the mixture to cool to room temperature.

    • If a precipitate forms (the product), it can be isolated by filtration.

    • Alternatively, remove the solvent under reduced pressure.

    • Purify the crude product using flash column chromatography or recrystallization to yield the pure N6-substituted purine.

Protocol 2: Direct Acylation using HATU (Route B)

This protocol is a robust method for coupling sterically hindered amino acids.

  • Reactant Preparation:

    • In a dry, inert atmosphere (N₂ or Argon), dissolve the N-protected amino acid (e.g., Fmoc-Val-OH) (1.5 equivalents) and HATU (1.45 equivalents) in an anhydrous aprotic solvent like N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).

    • In a separate flask, dissolve the 6-aminopurine substrate (1.0 equivalent) in the same anhydrous solvent.

  • Pre-activation: To the amino acid/HATU solution, add a non-nucleophilic base such as DIPEA (3.0 equivalents). Stir at room temperature for 1-5 minutes. The solution will often change color, indicating the formation of the active ester.

  • Coupling Reaction: Add the pre-activated amino acid solution to the flask containing the 6-aminopurine substrate.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by LC-MS. For hindered couplings, the reaction may require several hours to overnight for completion.

  • Workup and Purification:

    • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with a weak acid (e.g., 1% citric acid), a weak base (e.g., 5% NaHCO₃), and brine to remove excess reagents and byproducts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Reddy, P. V., et al. (2007). Synthesis of N6 ,N6-Dialkyl Adenine Nucleosides With In Situ Formed Hexaalkylphosphorus Triamides. Nucleosides, Nucleotides and Nucleic Acids, 26(10-12), 1491-1494. Available from: [Link]

  • García-Ramos, Y., et al. (2018). Crystal structures of N6-modified-amino acid related nucleobase analogs (II): hybrid adenine-β-alanine and adenine-GABA molecules. New Journal of Chemistry, 42(19), 16035-16043. Available from: [Link]

  • Kolyachkina, S. V., et al. (2011). Synthesis of N6-Substituted Adenosines as Cytokinin Nucleosides. Collection of Czechoslovak Chemical Communications, 76(12), 1635-1648. Available from: [Link]

  • Jadhav, A. M., & Kim, H. (2013). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 18(8), 9414-9442. Available from: [Link]

  • Janion, C. (1976). The synthesis and properties of N6-substituted 2-amino-purine derivatives. Acta Biochimica Polonica, 23(1), 57-68. Available from: [Link]

  • Kolyachkina, S. V., et al. (2011). Synthesis of N6-substituted adenosines. ResearchGate. Available from: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link] (Simulated URL, as original is behind paywall, but content is widely cited)

  • Tlaskal, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]

  • Hayashi, Y., et al. (2023). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 14(1), 743. Available from: [Link]

  • Musiyaka, V. V., et al. (2021). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 26(4), 856. Available from: [Link]

  • Tlaskal, J., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available from: [Link]

  • Yamaoki, Y., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1716. Available from: [Link]

  • Musiyaka, V. V., et al. (2019). Synthesis of New Purine Derivatives Containing α- and ω-Amino Acid Fragments. Russian Journal of Organic Chemistry, 55(6), 762-770. Available from: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • ResearchGate. (n.d.). New N-(purin-6-yl)-amino acid and-peptide derivatives. Retrieved from [Link]

  • PEPTLAB. (2024). Optimization of peptide synthesis time and sustainability using novel eco-friendly binary solvent systems with induction heating. Retrieved from [Link]

  • Gulea, M., & Sentilhes, A. (2015). Catalytic C-H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective. Chemical Communications, 51(60), 11949-11964. Available from: [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Journal of Organic Chemistry, 65(17), 5347-5350. Available from: [Link]

  • Wang, Y., et al. (2021). Metal-free, direct acylation of purines to access C6-acylated purine derivatives induced by TBHP via Minisci-type reaction. New Journal of Chemistry, 45(38), 17745-17749. Available from: [Link]

  • Costas, M., et al. (2018). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. Dalton Transactions, 47(10), 3299-3307. Available from: [Link]

  • Hussain, F. H. S. (2018). Is the amine of the amino-acid protection group compulsory in peptide synthesis? ResearchGate. Available from: [Link]

  • Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150. Available from: [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available from: [Link]

  • ResearchGate. (2023). Metal-free, Direct Acylation of Purines to Access C6-Acylated Purines Derivatives Induced by TBHP via Minisci-type Reaction. Available from: [Link]

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of N-(2-chloro-9H-purin-6-yl)valine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of N-(2-chloro-9H-purin-6-yl)valine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comparative perspective, grounded in spectroscopic principles and supported by experimental best practices. We will explore the predicted spectral features of the target molecule, compare NMR with alternative analytical techniques, and provide a robust, self-validating protocol for its characterization.

Introduction: The Imperative for Unambiguous Characterization

N-(2-chloro-9H-purin-6-yl)valine belongs to the class of 2,6,9-trisubstituted purines, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Purine derivatives are integral to numerous biological processes and serve as foundational structures for developing novel therapeutic agents.[2][3][4] The precise substitution pattern on the purine ring and the nature of the appended amino acid are critical determinants of biological activity.[5][6] Therefore, unambiguous structural elucidation is not merely a procedural step but a cornerstone of reliable and reproducible research.

Among the suite of analytical tools available, ¹H NMR spectroscopy offers an unparalleled view into molecular structure in the solution state, providing detailed information about the chemical environment, connectivity, and relative abundance of protons.[2][3][4] This guide will dissect the expected ¹H NMR spectrum of N-(2-chloro-9H-purin-6-yl)valine, explaining the rationale behind chemical shift predictions based on fundamental principles and data from analogous structures.

Section 1: Predicted ¹H NMR Spectral Profile and Interpretation

The ¹H NMR spectrum of N-(2-chloro-9H-purin-6-yl)valine is anticipated to exhibit distinct signals corresponding to the purine core, the valine side chain, and exchangeable amine protons. The following table summarizes the predicted chemical shifts (δ) in a common deuterated solvent like DMSO-d₆, which is particularly useful for observing N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts for N-(2-chloro-9H-purin-6-yl)valine in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Prediction
Purine N⁹-H~13.5Broad Singlet1HTypical for purine N-H protons in DMSO-d₆; highly deshielded.[7]
Purine C⁸-H8.0 - 8.5Singlet1HAromatic proton on an electron-deficient purine ring. Its chemical shift is influenced by substituents at the 2 and 6 positions.[8]
Valine N⁶-H7.5 - 8.0Broad Singlet/Doublet1HAmide-like N-H proton. Its shift is variable and it may show coupling to the α-proton.[9][10]
Valine α-CH4.2 - 4.6Multiplet1HDownfield shift from typical α-amino acid protons (~3.6 ppm for free valine) due to the strong electron-withdrawing effect of the attached purine ring.[11]
Valine β-CH2.1 - 2.4Multiplet1HStandard chemical shift for a methine proton adjacent to two methyl groups and an sp³ carbon.[11]
Valine γ-CH₃0.9 - 1.1Doublet6HDiastereotopic methyl groups of the valine moiety, appearing as a doublet due to coupling with the β-CH proton.
Expert Analysis of Chemical Shift Influences:
  • Purine Ring Protons (C⁸-H and N⁹-H): The purine core is an electron-deficient aromatic system, causing its protons to resonate at a high chemical shift (downfield). The C⁸-H proton appears as a singlet as it has no adjacent proton neighbors. The N⁹-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[10][12] Its observation as a broad signal is typical.

  • Valine Moiety Protons: The chemical shifts of the valine protons are influenced by the electronic nature of the purinyl substituent.

    • Inductive Effect: The electronegative purine ring withdraws electron density from the valine α-carbon, deshielding the attached α-proton and shifting it significantly downfield compared to free valine.[13][14]

    • Spin-Spin Coupling: The characteristic isopropyl group of valine gives rise to a predictable coupling pattern: the six γ-methyl protons appear as a doublet due to coupling with the single β-proton, while the β-proton signal is split into a multiplet by the α-proton and the six γ-protons.[9][15]

  • Exchangeable Protons (N-H): The N⁶-H and N⁹-H protons are acidic and can exchange with deuterium in solvents like D₂O, leading to the disappearance of their signals. This experiment is a definitive method for identifying these peaks. In aprotic solvents like DMSO-d₆, these protons are more readily observed, often as broad signals.[10]

Section 2: A Comparative Overview of Analytical Techniques

While ¹H NMR is the primary tool for structural elucidation, a comprehensive characterization often involves complementary techniques. The choice of method depends on the specific information required.

Table 2: Comparison of Analytical Methods for Characterizing N-(2-chloro-9H-purin-6-yl)valine

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed proton environment, connectivity (J-coupling), stereochemistry, relative quantitation.Provides unambiguous structural confirmation and isomeric purity. Non-destructive.Lower sensitivity than MS. Can be affected by sample purity and solubility.
¹³C NMR Carbon skeleton, number of unique carbons, general chemical environment of carbons.Confirms the carbon framework and presence of key functional groups.Low natural abundance of ¹³C (1.1%) requires longer acquisition times or higher sample concentration.[13]
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Extremely high sensitivity. Confirms molecular formula.Provides limited information on isomerism (e.g., cannot distinguish N⁷ vs. N⁹ substitution). Is a destructive technique.
Infrared (IR) Spectroscopy Presence of specific functional groups (N-H, C=N, C-Cl, aromatic C-H).Fast and simple. Good for confirming the presence of key bonds.Provides limited information on the overall molecular structure. Spectra can be complex.

Synergistic Approach: The most trustworthy characterization relies on a combination of these methods. High-Resolution Mass Spectrometry (HRMS) would first confirm the elemental composition, followed by ¹H and ¹³C NMR to establish the precise connectivity and isomeric form of the molecule.

Section 3: Standard Operating Protocol for ¹H NMR Analysis

To ensure data integrity and reproducibility, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, minimizing ambiguity in the results.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the dried N-(2-chloro-9H-purin-6-yl)valine sample.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules and its ability to slow the exchange rate of N-H protons, allowing for their observation.[16]

    • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument and Experiment Setup:

    • The experiment should be performed on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.[16]

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A narrow half-height width for the TMS signal is a good indicator of successful shimming.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Set the acquisition time to at least 3-4 seconds and the relaxation delay to 2-5 seconds to allow for full magnetization recovery, which is crucial for accurate integration.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to the entire spectrum.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate all signals and normalize the integration values to a known proton count (e.g., the C⁸-H singlet as 1H).

    • Assign each signal based on its chemical shift, integration, and multiplicity, comparing the data to the predicted values in Table 1.

Workflow Visualization

G cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 + TMS Reference weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer (≥300 MHz) transfer->instrument setup Lock, Shim, Tune instrument->setup acquire Acquire 1D ¹H Spectrum (16-64 Scans) setup->acquire process Fourier Transform, Phase, Baseline Correction acquire->process calibrate Calibrate to TMS (0 ppm) process->calibrate integrate Integrate Signals calibrate->integrate assign Assign Peaks & Interpret Structure integrate->assign

Sources

FTIR spectral analysis of N-(2-chloro-9H-purin-6-yl)valine functional groups

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analytical Guide: FTIR Spectral Analysis of N-(2-chloro-9H-purin-6-yl)valine

Executive Summary

N-(2-chloro-9H-purin-6-yl)valine is a critical purine-amino acid conjugate, often investigated as a CDK (Cyclin-Dependent Kinase) inhibitor intermediate or a synthetic cytokinin analog. Its structural integrity relies on the precise regioselective amination of 2,6-dichloropurine with valine at the C6 position, retaining the C2-chlorine and the valine carboxylic acid moiety.

This guide compares the two dominant infrared sampling modalities—Diamond ATR (Attenuated Total Reflectance) and KBr Transmission —for the structural validation of this compound. While KBr pellets have historically been the "gold standard" for resolution, our analysis suggests that Diamond ATR offers a superior balance of throughput and reproducibility for routine drug development workflows, provided specific correction algorithms are applied.

Strategic Method Selection: ATR vs. KBr Transmission

For researchers characterizing N-(2-chloro-9H-purin-6-yl)valine, the choice of sampling technique fundamentally alters the spectral data presentation. Below is an objective comparison of performance metrics.

Comparative Performance Matrix
FeatureDiamond ATR (Preferred) KBr Pellet (Alternative) Impact on Purine-Valine Analysis
Sample Prep None (Direct solid contact)Grinding/Pressing (1-2% in KBr)ATR prevents valine zwitterion shifts caused by pressure/moisture in KBr.
Pathlength Depth of Penetration (

)
Defined by pellet thicknessATR requires "ATR Correction" to normalize intensity at low wavenumbers (C-Cl region).
Spectral Range Cutoff ~400 cm⁻¹ (Diamond)Cutoff ~400 cm⁻¹Both capture the critical C-Cl stretch (approx. 600-800 cm⁻¹).
Reproducibility High (Fixed geometry)Variable (User-dependent)ATR is critical for QC batch-to-batch comparison of the drug substance.
Moisture Sensitivity LowHigh (KBr is hygroscopic)KBr absorbs water, obscuring the critical N-H/O-H region (3200-3500 cm⁻¹).

Expert Insight: For N-(2-chloro-9H-purin-6-yl)valine, Diamond ATR is recommended . The compound contains a carboxylic acid group and multiple N-H donors. The hygroscopic nature of KBr often introduces broad water bands that mask the fine splitting of the purine N-H and the valine O-H stretches. Furthermore, the high pressure of KBr pellet formation can induce polymorphic transitions in crystalline drug candidates.

Detailed Spectral Analysis & Functional Group Assignment

To validate the synthesis of N-(2-chloro-9H-purin-6-yl)valine, one must confirm the formation of the C6-N bond and the retention of the C2-Cl and Valine-COOH groups.

Functional Group Fingerprinting Table
Functional GroupFrequency (cm⁻¹)IntensityAssignment & Diagnostic Value
Carboxylic Acid (C=O) 1700 – 1740StrongCritical: Confirms the presence of the Valine moiety. (Absent in purine precursor).
Purine Ring (C=N / C=C) 1580 – 1620MediumSkeletal vibrations of the purine core.
Secondary Amine (N-H) 3200 – 3400Medium/BroadN6-H stretch. Confirms coupling of valine to the purine ring.
C-Cl Stretch 650 – 850Medium/WeakCritical: Confirms retention of Chlorine at C2. (Loss indicates over-substitution).
Aliphatic C-H 2850 – 2960WeakValine isopropyl group stretches.
O-H Stretch 2500 – 3300BroadCarboxylic acid O-H (often overlaps with N-H).
Differentiation from Precursors
  • Vs. 2,6-Dichloropurine: The product will show the emergence of the C=O band (~1720 cm⁻¹) and Aliphatic C-H bands , which are absent in the starting material.

  • Vs. L-Valine: Free L-Valine exists as a zwitterion (COO⁻/NH₃⁺) in the solid state, showing carboxylate bands at ~1580 cm⁻¹ and ~1400 cm⁻¹. The product, N-linked to the purine, typically restores the protonated carboxylic acid form (COOH), shifting the carbonyl up to ~1720 cm⁻¹ .

Experimental Protocol: Synthesis Verification Workflow

This protocol ensures self-validating results by using the precursors as internal references.

Reagents:

  • Sample: N-(2-chloro-9H-purin-6-yl)valine (Dry powder).

  • Reference A: 2,6-Dichloropurine.

  • Reference B: L-Valine.

  • Solvent: HPLC-grade Isopropanol (for cleaning).

Workflow:

  • Blanking: Collect a background spectrum (air) using 64 scans at 4 cm⁻¹ resolution.

  • Precursor Analysis:

    • Place Reference A on the ATR crystal. Apply high pressure (>80 lbs).

    • Record spectrum. Note the absence of C=O regions.

    • Clean crystal with Isopropanol. Repeat for Reference B.

  • Sample Analysis:

    • Place the target compound on the crystal. Ensure uniform coverage.

    • Checkpoint: If the spectrum shows a broad "hump" >3000 cm⁻¹ without distinct peaks, dry the sample (vacuum oven, 40°C, 2h) and re-run to remove hygroscopic water.

  • Data Processing:

    • Apply ATR Correction (if using ATR) to normalize peak intensities relative to frequency.

    • Perform Spectral Subtraction : (Product Spectrum) – (Reference A Spectrum).

    • Result: The difference spectrum should clearly isolate the Valine contributions (C=O, Aliphatic C-H).

Visualizations

Figure 1: Analytical Decision Logic (ATR vs. KBr)

AnalyticalDecision Start Start: Characterize N-(2-chloro-9H-purin-6-yl)valine CheckState Sample State? Start->CheckState Solid Crystalline Solid CheckState->Solid Solution In Solution CheckState->Solution Use Liquid Cell Decision Prioritize Speed or Resolution? Solid->Decision ATR Diamond ATR (Recommended) Decision->ATR Speed & Reproducibility KBr KBr Pellet (Legacy) Decision->KBr Max Resolution needed ATR_Outcome Outcome: - No moisture interference - Preserves polymorphism - Fast QC ATR->ATR_Outcome KBr_Outcome Outcome: - Higher spectral resolution - Risk of water bands - Time intensive KBr->KBr_Outcome

Caption: Decision matrix for selecting the optimal FTIR sampling technique for purine-valine conjugates.

Figure 2: Spectral Verification Logic

VerificationLogic Pre1 Precursor 1: 2,6-Dichloropurine Check2 Check: 650-850 cm⁻¹ (C-Cl Stretch) Pre1->Check2 Has C-Cl Pre2 Precursor 2: L-Valine Check1 Check: 1700-1740 cm⁻¹ (C=O Stretch) Pre2->Check1 Has C=O Target Target: N-(2-chloro-9H-purin-6-yl)valine Target->Check1 Target->Check2 Result Validation Result Check1->Result Present (Valine attached) Check2->Result Present (Cl retained)

Caption: Logical flow for confirming structural identity via functional group markers.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for IR band assignment logic).

  • NIST Chemistry WebBook. (n.d.). Infrared Spectrum of Purine and Derivatives. National Institute of Standards and Technology. [Link]

  • Härd, T., & Nilsson, L. (1993). Structure and Dynamics of Purine-Amino Acid Complexes. Biophysical Journal. (Context for purine-amino acid interactions). [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. Wiley-Interscience. (Source for ATR vs KBr physics).

Validation of purity for 2-chloro-6-valinylaminopurine using LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Validation of Purity for 2-chloro-6-valinylaminopurine using Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 2-chloro-6-valinylaminopurine, a potential building block in synthetic chemistry with therapeutic promise, rigorous purity assessment is paramount. This guide provides a comprehensive, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the validation of 2-chloro-6-valinylaminopurine purity, grounded in the principles of scientific integrity and regulatory expectations.

The choice of an analytical method for purity determination is a critical decision in the drug development workflow. It directly impacts the reliability of preclinical and clinical data and ultimately influences patient safety. An ideal method should be sensitive, specific, accurate, and robust. This guide will delve into why LC-MS is often the gold standard for this application, while also providing a balanced view of other viable techniques.

Comparative Analysis of Analytical Techniques for Purity Determination

The selection of an appropriate analytical technique hinges on a variety of factors including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity. Here, we compare LC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity validation of 2-chloro-6-valinylaminopurine.

Technique Principle Advantages Limitations Ideal Application
LC-MS Separation by chromatography, detection by mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information, excellent for identifying unknown impurities.Higher cost and complexity, potential for matrix effects.Comprehensive purity profiling and impurity identification.
HPLC-UV Separation by chromatography, detection by UV absorbance.Robust, widely available, cost-effective, and easily validated.Lower sensitivity than MS, requires chromophores for detection, co-eluting impurities may not be detected.Routine quality control and purity assessment of known compounds.
CE Separation based on electrophoretic mobility in a capillary.High separation efficiency, low sample and reagent consumption.Lower sensitivity for some analytes, reproducibility can be challenging.Analysis of chiral compounds and charged species.
qNMR Quantitative analysis based on the nuclear magnetic resonance signal.Highly accurate and precise, does not require a reference standard for the analyte, provides structural information.Lower sensitivity compared to chromatographic methods, complex mixtures can be difficult to analyze.Absolute quantification and structural elucidation.

Deep Dive: LC-MS for Purity Validation of 2-chloro-6-valinylaminopurine

The inherent power of LC-MS lies in its hybrid nature, combining the superior separation capabilities of liquid chromatography with the highly sensitive and specific detection of mass spectrometry. This combination is particularly advantageous for the analysis of complex samples and the detection of low-level impurities.

The Rationale Behind the Method

Our choice of an LC-MS method for 2-chloro-6-valinylaminopurine is guided by the need to not only quantify the main compound but also to detect and identify any process-related impurities or degradation products. The valine moiety introduces a chiral center, and while this guide focuses on purity, LC-MS can be adapted for chiral separations with the appropriate column.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a validated LC-MS method for the purity assessment of 2-chloro-6-valinylaminopurine.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the 2-chloro-6-valinylaminopurine sample.

  • Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

2. LC-MS System and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is chosen for its excellent resolving power for small molecules.

  • Mobile Phase A: 0.1% formic acid in water. The acidic modifier aids in protonation of the analyte for better ionization.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes. This ensures the elution of compounds with a wide range of polarities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C to ensure reproducible retention times.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements and confident impurity identification.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is selected as purine derivatives are readily protonated.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow: Nitrogen at 10 L/min

    • Scan Range: m/z 100-1000

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode to detect all ions within the specified mass range.

  • Process the data using appropriate software. The purity of 2-chloro-6-valinylaminopurine is calculated as the percentage of the peak area of the main compound relative to the total peak area of all detected compounds.

  • The identity of the main peak is confirmed by its accurate mass measurement.

Diagram of the LC-MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject Sample Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Full Scan Data Detect->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Purity Integrate->Calculate Identify Identify Impurities Integrate->Identify

Caption: A schematic overview of the LC-MS workflow for purity validation.

Interpreting the Results: A Self-Validating System

The trustworthiness of this protocol is embedded in its self-validating nature. The high-resolution mass spectrometer provides an accurate mass measurement for the main peak, which can be compared to the theoretical mass of 2-chloro-6-valinylaminopurine. Any detected impurities can be tentatively identified based on their accurate mass and fragmentation patterns (if MS/MS data is acquired). This level of detail is something that HPLC-UV, for example, cannot provide.

For a comprehensive validation, the method should be assessed according to the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) "Validation of Analytical Procedures". This involves evaluating parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the separation of the main peak from all impurity peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Logical Flow of Purity Determination

Purity_Determination cluster_input Input Data cluster_processing Data Processing cluster_calculation Purity Calculation cluster_output Final Result RawData Raw LC-MS Data PeakDetection Peak Detection & Integration RawData->PeakDetection MainPeakID Main Peak Identification (Accurate Mass) PeakDetection->MainPeakID ImpurityID Impurity Peak Identification PeakDetection->ImpurityID AreaTotal Total Area of All Peaks PeakDetection->AreaTotal AreaMain Area of Main Peak MainPeakID->AreaMain PurityCalc Purity (%) = (AreaMain / AreaTotal) * 100 AreaMain->PurityCalc AreaTotal->PurityCalc PurityValue Reported Purity Value PurityCalc->PurityValue

Caption: The logical process for calculating purity from raw LC-MS data.

Conclusion: The Authoritative Choice for Purity Validation

For the comprehensive purity validation of novel compounds like 2-chloro-6-valinylaminopurine, LC-MS stands out as the most authoritative and informative technique. Its ability to provide molecular weight information for both the main compound and any impurities offers a level of confidence that is unmatched by other methods. While techniques like HPLC-UV have their place in routine quality control, the detailed impurity profiling capabilities of LC-MS are indispensable during drug development. The adoption of a well-validated LC-MS method, as outlined in this guide, ensures the generation of reliable and defensible data, which is a critical step towards successful regulatory submission and the delivery of safe and effective medicines.

References

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L. R. Snyder, J. J. Kirkland, and J. W. Dolan, John Wiley & Sons, Inc., 2010. [Link]

  • ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]

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